Product packaging for 8-tert-Butyl-4,6-dimethyl-2-benzopyrone(Cat. No.:CAS No. 17874-34-9)

8-tert-Butyl-4,6-dimethyl-2-benzopyrone

Cat. No.: B042203
CAS No.: 17874-34-9
M. Wt: 230.3 g/mol
InChI Key: SIOLFBILQBRZOC-UHFFFAOYSA-N
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Description

8-tert-Butyl-4,6-dimethyl-2-benzopyrone, also known as this compound, is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B042203 8-tert-Butyl-4,6-dimethyl-2-benzopyrone CAS No. 17874-34-9

Properties

IUPAC Name

8-tert-butyl-4,6-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18O2/c1-9-6-11-10(2)8-13(16)17-14(11)12(7-9)15(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLFBILQBRZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90884992
Record name 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one
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Molecular Weight

230.30 g/mol
Source PubChem
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CAS No.

17874-34-9
Record name 8-(1,1-Dimethylethyl)-4,6-dimethyl-2H-1-benzopyran-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl-
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Record name 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl-
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Record name 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one
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Record name 8-tert-butyl-4,6-dimethyl-2-benzopyrone
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Foundational & Exploratory

Synthesis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone, a substituted coumarin derivative. Coumarins are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this specific derivative is of interest for further investigation into its potential pharmacological applications. The primary synthetic route detailed herein is the Pechmann condensation, a classic and effective method for the preparation of coumarins.

Core Synthesis: Pechmann Condensation

The synthesis of this compound is most effectively achieved through the Pechmann condensation of 2-tert-butyl-4,6-dimethylphenol with ethyl acetoacetate. This reaction is typically catalyzed by a strong acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the benzopyrone ring system.

Reaction Scheme

Pechmann_Condensation cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Product phenol 2-tert-butyl-4,6-dimethylphenol intermediate1 Transesterification Product phenol->intermediate1 + ester Ethyl acetoacetate ester->intermediate1 catalyst Acid Catalyst (e.g., H2SO4) catalyst->intermediate1 catalysis intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration Synthesis_Workflow start Start: Reactants (Phenol, Ester, Acid) reaction Pechmann Condensation (Stirring at RT) start->reaction workup Work-up (Ice Quenching) reaction->workup neutralization Neutralization (NaHCO3 solution) workup->neutralization extraction Extraction (Dichloromethane) neutralization->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization from Ethanol) concentration->purification product Final Product: This compound purification->product

An In-depth Technical Guide to 8-tert-butyl-4,6-dimethyl-2-benzopyrone (CAS: 17874-34-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone, also known as 8-tert-butyl-4,6-dimethylcoumarin, is a synthetic derivative of coumarin, a benzopyrone scaffold widely found in natural products. Coumarins have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. The unique substitution pattern of a bulky tert-butyl group at the C8 position and methyl groups at the C4 and C6 positions suggests potentially novel biological properties. This technical guide provides a comprehensive overview of the available data on this compound and its structurally related analogs, focusing on its synthesis, physicochemical properties, and potential biological activities, with a particular emphasis on its antioxidant and anti-inflammatory effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
CAS Number 17874-34-9N/A
Molecular Formula C₁₅H₁₈O₂N/A
Molecular Weight 230.30 g/mol N/A
Melting Point 88 °C[1]
Boiling Point 351.3±41.0 °C (Predicted)[1]
Density 1.056±0.06 g/cm³ (Predicted)[1]
Solubility Dichloromethane (Very Slightly, Heated), Ethyl Acetate (Slightly), Methanol (Slightly)[1]

Synthesis

The primary synthetic route for this compound is the Pechmann condensation . This well-established reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.

General Experimental Protocol: Pechmann Condensation
  • Reactants: 2-tert-butyl-4,6-dimethylphenol and a suitable β-ketoester (e.g., ethyl acetoacetate) are used as starting materials.

  • Catalyst: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst like montmorillonite clay or a Lewis acid such as AlCl₃, is employed to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated, often under solvent-free conditions or in a high-boiling solvent.

  • Work-up: The reaction mixture is cooled and poured into water to precipitate the crude product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

G General Workflow for Pechmann Condensation Reactants 2-tert-butyl-4,6-dimethylphenol + β-ketoester Reaction Heating Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Quenching with Water Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Pechmann condensation.

Biological Activities

While specific biological data for this compound is limited, the activities of structurally similar coumarins with tert-butyl and methyl substitutions provide valuable insights into its potential pharmacological profile. The primary activities of interest are antioxidant and anti-inflammatory effects.

Antioxidant Activity

Coumarins are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metal ions. The presence of electron-donating groups, such as methyl and tert-butyl groups, on the coumarin ring is expected to enhance this activity.

Table 2: Representative Antioxidant Activity of Substituted Coumarins

CompoundAssayIC₅₀ (µM)Reference
4-Methyl-7-hydroxycoumarinDPPH radical scavenging>100[2]
6,7-Dihydroxy-4-methylcoumarin (4-Methylesculetin)DPPH radical scavenging~25[2]
Coumarin-chalcone hybridsDPPH radical scavenging1.23 - 9.74[3]
Anti-inflammatory Activity

The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways.

Table 3: Representative Anti-inflammatory Activity of Substituted Coumarins

CompoundTarget/AssayIC₅₀ (µM) or % InhibitionReference
4-Methyl-7-substituted coumarin hybridsProtein denaturation inhibition6-44% inhibition at 100 µg/mL[4]
Coumarin-sulfonamide derivativesCOX-1 InhibitionIC₅₀ in the range of 1.2 - 15.4N/A
COX-2 InhibitionIC₅₀ in the range of 0.08 - 2.8N/A

Potential Mechanisms of Action and Signaling Pathways

Based on studies of various coumarin derivatives, this compound may exert its biological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many coumarin derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[5][6]

G Inhibition of NF-κB Pathway by Coumarins Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Coumarin Coumarin Derivative Coumarin->IKK Inhibition

Caption: Coumarins can inhibit the NF-κB signaling pathway, reducing inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for cellular responses to a variety of external stimuli and are involved in inflammation. Some coumarins have been found to modulate MAPK signaling, which can contribute to their anti-inflammatory and other biological effects.[7]

G Modulation of MAPK Pathway by Coumarins Stimuli Cellular Stress/ Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Response Cellular Response (Inflammation, etc.) MAPK->Response Coumarin Coumarin Derivative Coumarin->MAPKK Modulation

Caption: Coumarins can modulate MAPK signaling pathways, affecting cellular responses.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway is a protective mechanism against oxidative stress. Several coumarin derivatives have been identified as activators of Nrf2, which underlies their antioxidant and anti-inflammatory properties.[8][9][10]

G Activation of Nrf2 Pathway by Coumarins OxidativeStress Oxidative Stress Keap1 Keap1-Nrf2 Complex OxidativeStress->Keap1 Nrf2 Nrf2 Translocation to Nucleus Keap1->Nrf2 ARE ARE Binding Nrf2->ARE Gene Antioxidant Gene Expression ARE->Gene Coumarin Coumarin Derivative Coumarin->Keap1 Activation

Caption: Coumarins can activate the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound are provided below.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Preparation of Reagents:

    • Recombinant human or ovine COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A suitable buffer (e.g., Tris-HCl).

    • A detection reagent (e.g., a colorimetric or fluorometric probe that detects prostaglandin production).

  • Assay Procedure:

    • In a 96-well plate, add the COX enzyme, buffer, and various concentrations of the test compound.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • The percentage of COX inhibition is calculated relative to a control without the inhibitor.

    • The IC₅₀ value is determined from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of LOX enzymes, which are involved in the synthesis of leukotrienes.

  • Preparation of Reagents:

    • Soybean lipoxygenase or other LOX isoenzymes.

    • Linoleic acid or arachidonic acid (substrate).

    • A suitable buffer (e.g., borate or phosphate buffer).

  • Assay Procedure:

    • In a cuvette or 96-well plate, add the buffer, LOX enzyme, and various concentrations of the test compound.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

    • The IC₅₀ value is calculated from the dose-response curve.

Toxicology and Safety

Conclusion

This compound is a synthetic coumarin derivative with potential for interesting biological activities, particularly as an antioxidant and anti-inflammatory agent. While direct experimental data on this specific molecule is scarce, the extensive research on structurally similar coumarins provides a strong rationale for its investigation. The presence of the tert-butyl and dimethyl substitutions is likely to influence its lipophilicity, metabolic stability, and interaction with biological targets. Further research is needed to fully elucidate its pharmacological profile, including its specific molecular targets, efficacy in various disease models, and a thorough safety assessment. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related coumarins.

References

An In-depth Technical Guide on the Molecular Structure of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone, also identified by its CAS Number 17874-34-9, is a substituted coumarin derivative. Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological activities, making them a subject of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available information on the molecular structure, synthesis, and potential biological activities of this compound, while also highlighting areas where specific data is currently unavailable.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₈O₂
Molecular Weight 230.30 g/mol
CAS Number 17874-34-9
Alternate Name 8-tert-butyl-4,6-dimethylcoumarin

Synthesis

The synthesis of this compound is anticipated to proceed via the Pechmann condensation , a widely utilized and efficient method for the synthesis of coumarins. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.

Hypothetical Experimental Protocol for Pechmann Condensation:

Reactants:

  • 4-tert-butyl-2,6-dimethylphenol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, or another Lewis acid)

  • Solvent (optional, e.g., toluene or solvent-free conditions)

Procedure:

  • To a round-bottom flask, add equimolar amounts of 4-tert-butyl-2,6-dimethylphenol and ethyl acetoacetate.

  • If a solvent is used, add it to the flask.

  • Slowly add the acid catalyst to the reaction mixture with constant stirring. The amount of catalyst will vary depending on the chosen acid.

  • Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.

  • Wash the crude product with water and a dilute sodium bicarbonate solution to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Reactants: 4-tert-butyl-2,6-dimethylphenol Ethyl acetoacetate Acid Catalyst Reaction Pechmann Condensation Reactants->Reaction Workup Reaction Work-up: Quenching Extraction Purification Reaction->Workup Characterization Structural Characterization: NMR (1H, 13C) Mass Spectrometry IR Spectroscopy Workup->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Synthesis and Characterization Workflow

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for this compound has been reported, the broader class of coumarin derivatives is known to exhibit a wide range of pharmacological effects. The presence of the bulky tert-butyl group and the methyl substitutions on the benzopyrone core may influence its lipophilicity and steric interactions with biological targets, potentially modulating its activity.

Potential areas of investigation for this compound, based on the known activities of other substituted coumarins, include:

  • Antioxidant Activity: Many coumarin derivatives are effective scavengers of free radicals.

  • Antimicrobial Activity: Coumarins have shown promise as antibacterial and antifungal agents.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known property of some coumarins.

  • Anticancer Activity: Certain coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The diagram below illustrates the potential biological activities of substituted coumarins, which could be relevant for this compound.

Biological_Activities Coumarin This compound (Substituted Coumarin) Antioxidant Antioxidant Coumarin->Antioxidant Free Radical Scavenging Antimicrobial Antimicrobial Coumarin->Antimicrobial Inhibition of Bacterial/Fungal Growth AntiInflammatory Anti-inflammatory Coumarin->AntiInflammatory Modulation of Inflammatory Pathways Anticancer Anticancer Coumarin->Anticancer Induction of Apoptosis/Cell Cycle Arrest

Potential Biological Activities of Substituted Coumarins

Conclusion

This compound is a coumarin derivative with a well-defined chemical structure. While a plausible synthetic route via the Pechmann condensation can be proposed, there is a notable absence of specific experimental data in the public domain, including spectroscopic characterization and biological activity profiles. This data gap presents an opportunity for further research to synthesize, characterize, and evaluate the pharmacological potential of this compound. The diverse activities of the broader coumarin class suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of antioxidant, antimicrobial, anti-inflammatory, and anticancer research. Further experimental investigation is crucial to unlock the therapeutic potential of this molecule.

The Benzopyrone Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzopyrone scaffold, a heterocyclic chemical entity composed of a fused benzene and pyrone ring, is a cornerstone of natural product chemistry and medicinal drug discovery. This technical guide provides an in-depth exploration of the historical milestones, pivotal discoveries, and key experimental methodologies that have defined the field of benzopyrone research. From the initial isolation of coumarin in the 19th century to the landmark discovery of the anticoagulant warfarin and the recognition of flavonoids and chromones as privileged structures in drug development, this paper traces the evolution of our understanding of these compounds. Detailed experimental protocols for seminal synthetic and isolation techniques are provided, alongside quantitative data on the physicochemical and biological properties of representative benzopyrones. Furthermore, key biochemical pathways, such as the mechanism of action of warfarin, and historical experimental workflows are visualized using Graphviz to offer a clear, logical representation of complex processes. This guide serves as a comprehensive resource for researchers seeking to understand the foundational history and therapeutic potential of the benzopyrone family.

Introduction: The Benzopyrone Scaffold

Benzopyrones are a major class of oxygen-containing heterocyclic compounds. Their structure consists of a benzene ring fused to a pyrone ring.[1] Depending on the position of the carbonyl group in the pyrone ring, they are classified into two main groups:

  • Benzo-α-pyrones (Coumarins): Where the carbonyl group is at position 2 (2H-1-benzopyran-2-one).[1]

  • Benzo-γ-pyrones (Chromones): Where the carbonyl group is at position 4 (4H-1-benzopyran-4-one).[1]

These core structures are the foundation for thousands of natural and synthetic compounds, including the vast families of flavonoids and isoflavonoids, which exhibit a wide array of biological activities.[2][3] Their prevalence in nature and their status as a "privileged scaffold" in medicinal chemistry underscore their importance.[4][5][6] This guide will chronicle the key discoveries that brought these molecules from natural curiosities to vital therapeutic agents.

The Dawn of Benzopyrones: Discovery and Synthesis of Coumarin

The history of benzopyrones begins with the isolation of the parent compound of the benzo-α-pyrone family, coumarin.

First Isolation from Natural Sources

In 1820, the German chemist August Vogel successfully isolated a crystalline, sweet-smelling substance from tonka beans (Dipteryx odorata).[7][8][9] Initially, he misidentified it as benzoic acid.[10] In the same year, French pharmacist Nicholas Jean Baptiste Gaston Guibourt independently isolated the same compound, recognized it as a new substance, and named it "coumarin" after coumarou, the French word for the tonka bean.[10][11] It was later identified in many other plants, such as sweet clover (Melilotus alba), which would become critically important in a later chapter of the benzopyrone story.[7][8]

First Chemical Synthesis: The Perkin Reaction (1868)

For nearly half a century, coumarin could only be obtained through extraction from natural sources.[8] This changed in 1868 when English chemist William Henry Perkin developed the first successful synthesis.[6][12] This reaction, now known as the Perkin reaction, involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[12] For coumarin, Perkin heated salicylaldehyde with acetic anhydride and sodium acetate.[6][13] This breakthrough not only made coumarin readily available for the burgeoning perfume industry but also represented a significant advance in synthetic organic chemistry.[6]

Pivotal Experimental Protocols

The discovery and development of benzopyrone compounds were underpinned by key experimental techniques. The following sections detail the methodologies for the landmark isolation and synthesis of these core structures.

Protocol: Representative Historical Isolation of Coumarin from Tonka Beans

Objective: To isolate crystalline coumarin from dried tonka beans.

Materials:

  • Dried, powdered tonka beans (Dipteryx odorata)

  • Ethanol (95%)

  • Activated charcoal (decolorizing agent)

  • Hot water bath

  • Filtration apparatus (e.g., filter paper, funnel)

  • Crystallization dish

Methodology:

  • Extraction: The powdered tonka beans are macerated in 95% ethanol for several days at room temperature with occasional stirring. This process extracts coumarin and other alcohol-soluble compounds.

  • Filtration: The mixture is filtered to remove the solid plant material. The resulting filtrate is a dark, aromatic ethanol extract.

  • Concentration: The ethanol is carefully evaporated from the filtrate using a hot water bath, yielding a concentrated, oily residue.

  • Decolorization: The residue is redissolved in a minimal amount of hot ethanol, and a small quantity of activated charcoal is added. The mixture is heated briefly and then filtered while hot to remove the charcoal and adsorbed pigments.

  • Crystallization: The hot, clarified filtrate is allowed to cool slowly to room temperature in a crystallization dish. As the solution cools, the solubility of coumarin decreases, leading to the formation of colorless crystals.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold ethanol to remove any remaining impurities. The crystals are then dried.

Protocol: Synthesis of Coumarin via the Perkin Reaction

This protocol is based on the original 1868 discovery by W. H. Perkin.[12][15]

Objective: To synthesize coumarin from salicylaldehyde and acetic anhydride.

Reaction: Salicylaldehyde + Acetic Anhydride --(NaOAc, Heat)--> Coumarin + Acetic Acid

Materials:

  • Salicylaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (fused)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Saturated sodium bicarbonate solution

  • Ice bath

Methodology:

  • Reactant Setup: A mixture of salicylaldehyde (1 part by weight), acetic anhydride (2 parts by weight), and freshly fused anhydrous sodium acetate (1.5 parts by weight) is placed in a round-bottom flask.

  • Heating Under Reflux: The flask is fitted with a reflux condenser and heated in an oil bath to 180°C for several hours (typically 4-6 hours). The reaction mixture will turn dark and viscous.[15]

  • Hydrolysis of Excess Anhydride: After cooling, the reaction mixture is poured into a large volume of water. The mixture is then boiled for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

  • Neutralization and Purification: The solution is cooled, and a saturated solution of sodium bicarbonate is added carefully until effervescence ceases. This neutralizes the acetic acid formed and precipitates the crude coumarin.

  • Isolation and Recrystallization: The crude solid is collected by filtration. It is then purified by recrystallization from hot water or ethanol to yield pure, colorless crystals of coumarin.

Protocol: Synthesis of a Substituted Coumarin via Pechmann Condensation

Discovered by Hans von Pechmann, this method is a versatile route to coumarins starting from a phenol and a β-ketoester under acidic conditions.[16]

Objective: To synthesize 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (catalyst)

  • Beaker

  • Ice bath

  • Stirring rod

  • Ethanol (for recrystallization)

Methodology:

  • Reactant Cooling: Ethyl acetoacetate is placed in a beaker and cooled in an ice bath.

  • Catalyst Addition: Concentrated sulfuric acid is added slowly to the cooled ethyl acetoacetate with constant stirring. The temperature should be kept low during this addition.

  • Phenol Addition: Powdered resorcinol is added portion-wise to the cold mixture with continuous stirring. The reaction is often exothermic, and the mixture may turn into a thick, colored paste.

  • Reaction Completion: The mixture is allowed to stand at room temperature for 18-24 hours, during which it solidifies.

  • Isolation: The solidified mass is poured into a mixture of crushed ice and water. A precipitate of crude 7-hydroxy-4-methylcoumarin forms.

  • Purification: The crude product is collected by filtration, washed thoroughly with cold water, and then purified by recrystallization from ethanol.

The Anticoagulant Revolution: Discovery of Dicumarol and Warfarin

Perhaps the most impactful discovery in the history of benzopyrones began not in a chemistry lab, but on the farms of North America in the 1920s.

The Mystery of the Bleeding Cattle

Veterinarians were faced with a mysterious hemorrhagic disease in cattle, where animals would bleed to death from minor injuries or even spontaneously.[17] In 1924, Canadian veterinary pathologist Frank Schofield correctly linked the disease to the consumption of spoiled hay made from sweet clover.[17]

Karl Paul Link and the Isolation of Dicumarol

The story famously culminates in February 1933, when a Wisconsin farmer, struggling through a blizzard, brought a dead heifer, a milk can full of non-coagulating blood, and a sample of the spoiled hay to the University of Wisconsin's agricultural experiment station.[17] He found the laboratory of biochemist Karl Paul Link.

This event spurred a multi-year research effort by Link and his team.[18] The process was arduous, as there was no known chemical structure to search for. The team had to develop a bioassay to guide their chemical fractionation.

G cluster_farm Observation in the Field farm Farmer observes hemorrhagic disease in cattle after eating spoiled sweet clover hay hay farm->hay 1933 bioassay bioassay hay->bioassay extract extract bioassay->extract Guide fractionate fractionate extract->fractionate isolate isolate fractionate->isolate Iterative Process identify identify isolate->identify 1939

The team systematically extracted the spoiled hay with different solvents and tested the fractions on rabbits, measuring the prothrombin time (a measure of blood clotting).[19] After years of work, in 1939, Link's student Harold Campbell finally isolated the pure crystalline hemorrhagic agent.[18][20] Subsequently, the structure was determined and synthesized by Mark Stahmann and Charles Huebner, who identified it as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicumarol .[18]

From Rat Poison to Lifesaving Drug: The Birth of Warfarin

Following the discovery of dicumarol, Link's team synthesized over 100 analogs to study their structure-activity relationships.[17] One of these, compound number 42, proved to be a particularly potent anticoagulant. It was named Warfarin , an acronym derived from the W isconsin A lumni R esearch F oundation (which funded the research) and the "-arin " from coumarin.[21]

Warfarin was first commercialized in 1948 as a highly effective rodenticide.[22] Its potential for human therapeutic use was initially viewed with caution due to its potency. However, after a US Army inductee unsuccessfully attempted suicide by taking a massive dose of warfarin and was saved by treatment with Vitamin K, its relative safety for clinical use was re-evaluated. Warfarin was approved for human use by the FDA in 1954 and quickly became the most widely prescribed oral anticoagulant in the world, a position it held for decades.[21][23]

Mechanism of Action: Warfarin and the Vitamin K Cycle

Warfarin exerts its anticoagulant effect by interfering with the Vitamin K cycle, a critical pathway for the synthesis of active blood clotting factors.[22][24]

Vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[25] This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[22][25] This carboxylation is essential for the factors' ability to bind calcium and phospholipid membranes, a requirement for their procoagulant activity.

During this process, the reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide. For the cycle to continue, Vitamin K epoxide must be reduced back to its active hydroquinone form. This crucial reduction step is catalyzed by the enzyme Vitamin K epoxide reductase (VKORC1) .[24][25] Warfarin is a potent inhibitor of VKORC1.[26] By blocking this enzyme, warfarin depletes the pool of reduced Vitamin K, thereby preventing the carboxylation and activation of clotting factors, leading to a systemic anticoagulant effect.[5]

G Warfarin Warfarin VK_Epoxide VK_Epoxide Warfarin->VK_Epoxide Inhibits InactiveFactors InactiveFactors ActiveFactors ActiveFactors InactiveFactors->ActiveFactors VK_KH2 VK_KH2

The Broader Benzopyrone Family: Flavonoids and Chromones

While the coumarin story is dramatic, the benzopyrone scaffold is also central to two other vast classes of compounds: flavonoids and chromones.

Flavonoids: The "Vitamin P"

The earliest scientific observations of flavonoid pigments date back to Robert Boyle in 1664, who noted color changes in plant extracts in response to acids and bases.[25] However, their biological significance was not appreciated until the 1930s. In 1936, Nobel laureate Albert Szent-Györgyi reported that a crude flavonoid preparation from citrus peel, which he termed "citrin," could treat scurvy-like symptoms in guinea pigs more effectively than purified Vitamin C alone.[25][26] He proposed this class of compounds be called "Vitamin P" for their ability to reduce capillary permeability and fragility.[25] Although the term "vitamin" was later deemed inappropriate due to the diversity of the compounds, this discovery ignited intense research into the biological effects of flavonoids.[25] Today, over 9,000 flavonoids have been identified, possessing a wide range of anti-inflammatory, antioxidant, and anti-cancer properties.[3][8]

Chromones: A Privileged Scaffold

The other major branch of the family, chromones (benzo-γ-pyrones), are also widespread in the plant kingdom. The chromone core is now recognized by medicinal chemists as a "privileged scaffold"—a molecular framework that is able to bind to multiple, diverse biological targets.[4][6][12] This versatility has made it a valuable template for designing novel therapeutic agents targeting neurodegenerative diseases, inflammation, cancer, and infections.[4] FDA-approved drugs based on the chromone structure include the asthma treatments cromoglic acid and pranlukast.[23]

Quantitative Data on Benzopyrone Compounds

The following tables summarize key quantitative data for representative benzopyrone compounds, illustrating their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Coumarin
PropertyValueReference(s)
Chemical Formula C₉H₆O₂[4][27]
Molar Mass 146.145 g·mol⁻¹[4][27]
Appearance Colorless to white crystals[4][28]
Odor Sweet, hay-like, vanilla[27][29]
Melting Point 71 °C (160 °F)[4]
Boiling Point 301 °C (574 °F)[27]
Solubility in Water 0.17 g / 100 mL[4]
log P 1.39[4][29]
Table 2: Bioavailability and Pharmacokinetic Data
CompoundBioavailabilityKey Metabolic EnzymeReference(s)
Warfarin Nearly 100% (oral)CYP2C9 (S-enantiomer)[14][30]
Coumarin Low and variable (humans)CYP2A6 (to 7-hydroxycoumarin)[7]
Table 3: Clinical Efficacy of Benzopyrones in Lymphedema

Results from a randomized, double-blind, placebo-controlled crossover trial of 5,6-benzo-[α]-pyrone (coumarin, 400 mg/day for 6 months).

ParameterConditionChange with BenzopyroneP-valueReference(s)
Mean Edema Fluid Arm LymphedemaReduced from 46% to 26% above normal< 0.001[31][32]
Mean Edema Fluid Leg LymphedemaReduced from 25% to 17% above normal< 0.001[31][32]
Table 4: In Vitro Anti-inflammatory Activity of Selected Flavonoids

Inhibition of Cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

FlavonoidCOX-1 Inhibition (%) at 100 µMCOX-2 Inhibition (%) at 100 µMReference(s)
Apigenin ~40%~55%[1]
Luteolin ~50%56.4%[1][35]
Quercetin ~30%~40%[35]
Kaempferol ~20%~30%[35]
Diosmetin 31.23% (at 1.5 mM)56.9%[1][36]

Conclusion and Future Outlook

The journey of benzopyrone compounds, from the isolation of coumarin from tonka beans over two centuries ago to the development of sophisticated chromone-based clinical candidates, is a testament to the power of natural product chemistry. The discovery of dicumarol and warfarin fundamentally changed medical practice, providing the first effective oral anticoagulants and saving countless lives. The ongoing exploration of the vast chemical space occupied by flavonoids and other derivatives continues to yield promising new therapeutic leads. The benzopyrone core, in all its variations, remains a privileged and fertile ground for discovery, promising future innovations in medicine and pharmacology.

References

Spectroscopic Data Analysis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a framework for the spectroscopic characterization of 8-tert-butyl-4,6-dimethyl-2-benzopyrone, a substituted benzopyrone derivative. While a comprehensive search of scientific literature and spectral databases did not yield specific experimental NMR and IR data for this exact compound, this document outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The chemical structure of this compound suggests key features that would be observable in its NMR and IR spectra. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption bands in the IR spectrum. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic H (C5)6.8 - 7.2Singlet1H
Aromatic H (C7)6.8 - 7.2Singlet1H
Vinylic H (C3)6.1 - 6.4Singlet1H
Methyl H (C4-CH₃)2.2 - 2.5Singlet3H
Methyl H (C6-CH₃)2.2 - 2.5Singlet3H
tert-Butyl H (C8-C(CH₃)₃)1.2 - 1.5Singlet9H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2)160 - 165
Aromatic C (quaternary)120 - 155
Aromatic C-H110 - 130
Vinylic C-H (C3)110 - 120
Vinylic C (C4)140 - 150
tert-Butyl C (quaternary)30 - 40
tert-Butyl CH₃28 - 35
Methyl C (C4-CH₃)15 - 25
Methyl C (C6-CH₃)15 - 25

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (α,β-unsaturated lactone)1710 - 1740Strong
C=C (aromatic)1550 - 1620Medium to Strong
C=C (vinylic)1620 - 1680Medium
C-H (aromatic/vinylic)3000 - 3100Medium to Weak
C-H (aliphatic)2850 - 3000Medium to Strong
C-O (lactone)1000 - 1300Strong

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for aromatic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Similar to ¹H NMR, apply a Fourier transform with phasing and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method for solid samples.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic analysis of a target compound like this compound.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_output Final Output Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition Pure Compound IR_Acquisition IR Data Acquisition Purification->IR_Acquisition Pure Compound NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Integration, Coupling) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis Structure_Validation Structure Validation NMR_Analysis->Structure_Validation IR_Analysis->Structure_Validation Final_Report Technical Report Structure_Validation->Final_Report

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: Solubility Profile of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 8-tert-butyl-4,6-dimethyl-2-benzopyrone in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information and a comprehensive, generalized experimental protocol for determining the solubility of this and similar organic compounds. This information is crucial for researchers working on the synthesis, purification, formulation, and biological screening of this compound.

Qualitative Solubility Data

The solubility of this compound has been qualitatively assessed in several common organic solvents. The following table summarizes the available data. It is important to note that "slight" and "very slight" solubility may be enhanced by heating. For precise quantitative measurements, it is recommended to follow the experimental protocol outlined in the subsequent section.

SolventCAS NumberQualitative Solubility
Dichloromethane75-09-2Very Slightly (Heated)[1]
Ethyl Acetate141-78-6Slightly[1]
Methanol67-56-1Slightly[1]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound such as this compound. This protocol can be adapted to determine either qualitative or precise quantitative solubility.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

2.2. Procedure for Quantitative Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

2.3. Procedure for Qualitative Solubility Determination

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the desired solvent in small portions, shaking vigorously after each addition.[2]

  • Observe whether the solid dissolves completely.

  • Categorize the solubility as:

    • Soluble: The compound dissolves completely.

    • Slightly Soluble: A portion of the compound dissolves.

    • Insoluble: The compound does not appear to dissolve.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

G Workflow for Quantitative Solubility Determination A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h) A->B Agitation C Collect and Filter Supernatant B->C D Dilute Sample C->D E Analyze by HPLC or UV-Vis D->E F Calculate Solubility E->F

References

A Technical Guide to the Biological Activities of Benzopyrone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities of benzopyrone derivatives, a significant class of heterocyclic compounds including coumarins and chromones, which are prevalent in natural products and synthetic chemistry.[1][2][3] These scaffolds are recognized for their wide-ranging therapeutic properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This document details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes complex biological pathways to support ongoing research and drug development efforts.

Anticancer Activities

Benzopyrone derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][4] Their mechanisms of action are often multi-targeted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.[5][6]

Mechanisms of Action & Signaling Pathways

Many benzopyrone derivatives exert their anticancer effects by interfering with key signaling cascades that are frequently deregulated in cancer.

  • PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several coumarin derivatives have been shown to target and inhibit components of this pathway, making it a key area of investigation for anticancer drug development.[6][7][8]

  • Ras/ERK Pathway Inhibition : The Ras/ERK pathway is another critical signaling route involved in cell proliferation and differentiation.[5][9] The novel benzopyrane derivative SIMR1281 has been shown to reduce the phosphorylation of ERK1/2 in MCF7 and HCT116 cancer cells, thereby inhibiting this pro-survival pathway.[9]

  • Induction of DNA Damage and Apoptosis : Some derivatives, like SIMR1281, disrupt the cellular redox balance by inhibiting enzymes such as thioredoxin reductase (TrxR) and glutathione reductase (GSHR).[5][9] This leads to increased reactive oxygen species (ROS), causing DNA damage and activating downstream effectors like p53 and checkpoint kinases, ultimately triggering apoptosis.[9]

  • Casein Kinase II (CK2) Inhibition : CK2 is an enzyme involved in cell survival and proliferation. Docking studies have suggested that certain benzopyrone derivatives can bind to the active site of CK2, representing a potential mechanism for their anticancer activity.[4]

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzopyrone Benzopyrone Derivatives Benzopyrone->PI3K Inhibition Benzopyrone->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzopyrone derivatives.

Ras_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Benzopyrone Benzopyrone Derivatives (e.g., SIMR1281) Benzopyrone->ERK Inhibit Phosphorylation

Caption: Inhibition of the Ras/ERK signaling pathway by benzopyrone derivatives.
Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below summarizes the IC₅₀ values for various benzopyrone derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeIC₅₀ Value (µM)Reference
SIMR1281MCF7Breast Adenocarcinoma0.66 - 5.5[9]
SIMR1281HCT116Colorectal Carcinoma0.66 - 5.5[9]
SIMR1281A549Non-small Cell Lung0.66 - 5.5[9]
SIMR1281U937Histiocytic Lymphoma0.66 - 5.5[9]
SIMR1281JurkatT-cell Leukemia0.66 - 5.5[9]
Compound 30aMDA-MB-231Breast Cancer12.12[10]
Compound 30aMCF-7Breast Cancer9.59[10]
Compound 30aT-47DBreast Cancer10.10[10]
Coumarin Sulfonamide 78aMCF-7Breast Cancer10.95[10]
Coumarin Sulfonamide 78bMCF-7Breast Cancer10.62[10]
Fused Coumarin-Dioxane DFC4MCF-7Breast Cancer12.57 µg/mL[11]
Fused Coumarin-Dioxane DFC4KYSE-30Esophageal Squamous Cell34.99 µg/mL[11]
6-bromo-derivative 7eMDA-MB-231, MCF-7, T47DBreast Cancer3.46-18.76 µg/mL[2]
6-bromo-derivative 7fMDA-MB-231, MCF-7, T47DBreast Cancer3.46-18.76 µg/mL[2]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12]

  • Cell Seeding : Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment : Treat the cells with various concentrations of the benzopyrone derivative for a specified period, typically 48 hours. Include untreated cells as a negative control.[9]

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9][12]

Anti-inflammatory Activities

Benzopyrone derivatives exhibit significant anti-inflammatory properties by modulating key enzymatic and signaling pathways involved in the inflammatory response.[13][14][15]

Mechanisms of Action & Signaling Pathways
  • Inhibition of COX and LOX Enzymes : Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[13][14][16] Derivatives with hydroxyl substitutions are particularly effective LOX inhibitors.[14]

  • Modulation of NF-κB Signaling : The transcription factor NF-κB is a central regulator of inflammation. Coumarin derivatives can suppress the activation of NF-κB, leading to a decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13][15]

  • Activation of the Nrf2/HO-1 Pathway : The Nrf2 pathway is a key regulator of cellular antioxidant and anti-inflammatory responses.[13][17] Certain coumarins can activate Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1), which has cytoprotective and anti-inflammatory effects.[15][18]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release NFkB_complex NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS Nucleus->Cytokines Benzopyrone Benzopyrone Derivatives Benzopyrone->IKK Inhibition Benzopyrone->NFkB_active Inhibition of Nuclear Translocation

Caption: Inhibition of the NF-κB inflammatory pathway by benzopyrone derivatives.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 for degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Genes ARE->HO1 Upregulation Benzopyrone Benzopyrone Derivatives Benzopyrone->Keap1 Inhibition

Caption: Activation of the Nrf2/HO-1 pathway by benzopyrone derivatives.
Quantitative Data: In Vitro Anti-inflammatory Activity

Compound/DerivativeAssayTarget/Cell LineEC₅₀/IC₅₀ ValueReference
Compound 14bTNF-α Production InhibitionLPS-induced macrophages5.32 µM (EC₅₀)[15]
Fused Coumarin-Dioxane DFC1COX-1 InhibitionEnzyme Assay97.49 µg/mL (IC₅₀)[11]
Fused Coumarin-Dioxane DFC1COX-2 InhibitionEnzyme Assay74.52 µg/mL (IC₅₀)[11]
N-COUs (general range)COX-2 InhibitionEnzyme Assay3.44 - 5.39 µg/mL (IC₅₀)[11]
Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This protocol describes an in vitro assay to measure the anti-inflammatory effect of a compound by quantifying its ability to inhibit cytokine production.[15]

  • Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in appropriate media and seed them into 96-well plates.

  • Pre-treatment : Pre-treat the cells with various concentrations of the benzopyrone derivative for 1-2 hours before stimulation.

  • Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 18-24 hours.

  • Supernatant Collection : After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification : Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control. Determine the EC₅₀ value from the dose-response curve.[15]

Antioxidant Activities

Many benzopyrone derivatives are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress, which is implicated in numerous diseases.[13][16][17]

Mechanism of Action

The primary mechanism of antioxidant activity for benzopyrone derivatives is their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[13][16] This radical scavenging ability is often evaluated using the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[19][20] The presence of hydroxyl groups on the benzopyrone ring system generally enhances antioxidant capacity.[14]

Quantitative Data: Antioxidant Activity
Compound/DerivativeAssayIC₅₀ ValueReference
EsculetinMitochondrial ROS generation0.57 µM[21]
Fused Coumarin-Dioxane DFC4Intracellular ROS InhibitioniROS = 188.65[11]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[19][22]

  • Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[19][22] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[22]

  • Sample Preparation : Prepare serial dilutions of the benzopyrone derivative test compounds in the same solvent.

  • Reaction Mixture : In a 96-well plate or cuvettes, add a fixed volume of the DPPH working solution to each well/cuvette. Then, add a small volume of the test compound solution (or standard, e.g., ascorbic acid).[19][23] A control containing only the solvent and DPPH solution is also required.[19]

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time, typically 30 minutes.[22]

  • Absorbance Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[19][23] The purple color of DPPH fades in the presence of an antioxidant.[19]

  • Calculation : Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[19]

  • IC₅₀ Determination : Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[22]

DPPH_Workflow start Start prep_dpph Prepare DPPH Working Solution (Purple) start->prep_dpph prep_samples Prepare Serial Dilutions of Benzopyrone Derivatives start->prep_samples mix Mix DPPH with Sample/Control prep_dpph->mix prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure result Color Fades (Yellow) incubate->result calculate Calculate % Inhibition & Determine IC50 measure->calculate measure->result end End calculate->end MIC_Workflow start Start prep_compound Prepare 2-fold serial dilutions of Benzopyrone in 96-well plate start->prep_compound inoculate Inoculate all wells (except negative control) with bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate 16-20 hours at 37°C inoculate->incubate read Visually inspect wells for turbidity (growth) incubate->read determine MIC = Lowest concentration with no visible growth read->determine end End determine->end

References

In-depth Technical Guide: Theoretical Studies on 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, dedicated theoretical and experimental research focusing specifically on 8-tert-butyl-4,6-dimethyl-2-benzopyrone is limited in publicly accessible scientific literature. This guide, therefore, provides a foundational framework for prospective theoretical studies based on the known characteristics of the broader benzopyrone (coumarin) class of compounds. The experimental protocols and data presented are adapted from studies on structurally related molecules and should be considered as a starting point for research on the title compound.

Introduction to this compound

This compound belongs to the coumarin family, a large group of benzopyrones known for their wide range of biological activities. The core structure features a benzene ring fused to a pyrone ring. The specific substitutions on the benzene ring—a bulky tert-butyl group at position 8 and methyl groups at positions 4 and 6—are expected to significantly influence its physicochemical properties and biological interactions. The tert-butyl group, in particular, can enhance lipophilicity, potentially improving membrane permeability, and may also provide steric hindrance that could affect binding to biological targets.

Potential Biological Activities and Therapeutic Targets

Coumarins with various substitutions, including tert-butyl and methyl groups, have been investigated for several biological activities.[1] These studies suggest that this compound could be a candidate for evaluation in the following areas:

  • Antioxidant and Radical Scavenging Activity: Phenolic and certain coumarinic structures are known to exhibit antioxidant properties. The electron-donating nature of the alkyl substituents on the benzopyrone ring might contribute to its ability to neutralize free radicals.

  • Anticancer Activity: Certain coumarin derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways involved in cancer progression, such as lysine-specific demethylase 1 (LSD1).[2]

  • Antimicrobial Activity: Hybrid molecules incorporating coumarin and dithiocarbamate moieties have demonstrated significant antimicrobial effects against various bacterial and fungal strains.

  • Neuroprotective Effects: Some coumarin-dithiocarbamate hybrids have been explored as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE).[2]

Proposed Experimental Protocols for Synthesis and Evaluation

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for coumarin synthesis, such as the Pechmann condensation.

Proposed Synthesis via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.

Reactants:

  • 3,5-dimethyl-2-tert-butylphenol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15)

Procedure:

  • A mixture of 3,5-dimethyl-2-tert-butylphenol and an equimolar amount of ethyl acetoacetate is prepared.

  • The mixture is cooled in an ice bath, and the acid catalyst is added dropwise with constant stirring.

  • The reaction mixture is then stirred at room temperature for several hours or gently heated to facilitate the reaction.

  • Upon completion, the mixture is poured into ice-cold water to precipitate the crude product.

  • The solid product is filtered, washed with water to remove the acid, and then dried.

  • Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization of the Synthesized Compound

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the lactone carbonyl group.

  • Melting Point Analysis: To assess the purity of the compound.

Proposed Theoretical and Computational Studies

To gain a deeper understanding of the properties and potential biological activity of this compound, the following computational studies are recommended.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations, for instance using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d)), can be employed to investigate the electronic properties of the molecule.[3]

Key Parameters to Calculate:

  • Optimized Molecular Geometry: To determine the most stable 3D conformation.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack and non-covalent interactions.

  • Dipole Moment: To understand the molecule's polarity.

Molecular Docking Studies

If a potential biological target is identified (e.g., a specific enzyme), molecular docking simulations can predict the binding affinity and interaction modes of this compound with the target protein. This can help in understanding the potential mechanism of action and in designing more potent analogs.

Data Presentation (Hypothetical)

Should experimental and computational studies be performed, the resulting data should be organized for clear comparison.

Table 1: Hypothetical Physicochemical and Quantum Chemical Data for this compound

ParameterValue
Physicochemical Properties
Molecular FormulaC₁₅H₁₈O₂
Molecular Weight230.30 g/mol
Melting PointTBD
Quantum Chemical Parameters
HOMO EnergyTBD (eV)
LUMO EnergyTBD (eV)
HOMO-LUMO GapTBD (eV)
Dipole MomentTBD (Debye)

Table 2: Hypothetical Biological Activity Data for this compound

AssayTargetIC₅₀ / MIC
Antioxidant Activity DPPH radical scavengingTBD (µM)
Anticancer Activity MCF-7 cell lineTBD (µM)
Antimicrobial Activity S. aureusTBD (µg/mL)

Visualizations

Proposed Synthetic Workflow

G Reactants 3,5-dimethyl-2-tert-butylphenol + Ethyl acetoacetate Condensation Pechmann Condensation (Acid Catalyst) Reactants->Condensation Crude Crude Product (Precipitation in water) Condensation->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

General Antioxidant Mechanism (Radical Scavenging)

G cluster_0 Radical Scavenging Compound Benzopyrone (ROH) Compound_Radical Benzopyrone Radical (RO') Compound->Compound_Radical H donation Radical Free Radical (R') Scavenged Scavenged Radical (R'H) Radical->Scavenged H acceptance

Caption: Generalized mechanism of antioxidant action via hydrogen atom donation.

Computational Study Workflow

G Start Define Molecular Structure DFT Quantum Chemical Calculations (DFT) Geometry Optimization HOMO/LUMO Analysis MEP Calculation Start->DFT Docking Molecular Docking Protein Target Selection Binding Site Prediction Interaction Analysis Start->Docking Properties Electronic & Structural Properties DFT->Properties Binding Binding Affinity & Mode Docking->Binding

Caption: Logical workflow for the theoretical study of the target compound.

References

An In-depth Technical Guide to the Health and Safety of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone, also known as 8-tert-butyl-4,6-dimethylcoumarin, is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone compounds found in many plants and are of interest for their various biological activities. This technical guide provides a comprehensive overview of the available health and safety data for this compound, intended to inform researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and the potential biological pathways associated with its effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and experimental design.

PropertyValueReference
CAS Number 17874-34-9[1]
Molecular Formula C₁₅H₁₈O₂[1]
Molecular Weight 230.30 g/mol [1]
Appearance Not specified
Density 1.056 g/cm³
Boiling Point 351.3 °C at 760 mmHg
Flash Point 146.4 °C
Vapor Pressure 4.14E-05 mmHg at 25°C

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity and skin effects. A significant finding is its potential for photoallergenicity.

Acute Toxicity

Quantitative acute toxicity data is summarized in Table 2. The compound exhibits low acute toxicity via oral and dermal routes of exposure in animal models.

Test TypeSpeciesRoute of ExposureDoseResultReference
LD₅₀ (Lethal Dose, 50%)MouseOral>5 g/kgDetails of toxic effects other than lethal dose value not reported.[2]
LD₅₀ (Lethal Dose, 50%)Guinea PigDermal>5 g/kgDetails of toxic effects other than lethal dose value not reported.[2]
Standard Draize TestGuinea PigDermalNot specifiedGenerally does not irritate the skin.[2]
Photosensitization

This compound has been identified as a photoallergen in humans. This property is a critical safety consideration, particularly in contexts where dermal exposure may be followed by exposure to ultraviolet (UV) light.

Test TypeSpeciesConcentrationResultsReference
Photomaximization TestHuman1% in hydrophilic ointmentProduced photoallergenic effects in 7 out of 25 subjects.[2]

It is noteworthy that human subjects who were photoallergic to 6-methylcoumarin or 7-methoxycoumarin did not show cross-reactivity to this compound[2].

Experimental Protocols

Photomaximization Test (General Protocol)

The photomaximization test, as developed by Kligman and Kaidbey, is designed to elicit and identify potential photoallergic contact sensitizers. A generalized protocol involves the following steps:

  • Induction Phase:

    • A solution or suspension of the test substance (e.g., 1% this compound in a suitable vehicle like hydrophilic ointment) is applied to a small area of the skin, typically on the back of human volunteers.

    • The application site is then irradiated with a controlled dose of Ultraviolet A (UVA) and/or Ultraviolet B (UVB) light.

    • This procedure is repeated several times over a period of a few weeks to induce a state of hypersensitivity.

  • Challenge Phase:

    • After a rest period of about two weeks, a non-irritating concentration of the test substance is applied to a new skin site.

    • This site is then irradiated with a sub-erythemal dose of UV light.

    • A control site is also treated with the substance but not irradiated.

    • The sites are observed for signs of a dermal reaction (e.g., erythema, edema, papules, vesicles) at 24, 48, and 72 hours post-irradiation. A reaction at the irradiated site in the absence of a reaction at the non-irradiated site indicates a photoallergic response.

Signaling Pathways

While no specific signaling pathways for the general toxicity of this compound have been elucidated, its photosensitizing effect can be understood through the general mechanisms of coumarin-induced photosensitization. This process typically involves the generation of reactive oxygen species (ROS) upon exposure to UV light.

Photosensitization Signaling Pathway

The photosensitizing action of coumarins generally proceeds through Type I and Type II photochemical reactions.

G cluster_0 Cellular Environment cluster_1 Type II Reaction cluster_2 Type I Reaction Coumarin 8-tert-butyl-4,6-dimethyl- 2-benzopyrone (Ground State) ExcitedCoumarin Excited Singlet State Coumarin Coumarin->ExcitedCoumarin Absorption UVA UVA Light (Photon) UVA->ExcitedCoumarin TripletCoumarin Excited Triplet State Coumarin ExcitedCoumarin->TripletCoumarin Intersystem Crossing O2 Molecular Oxygen (³O₂) TripletCoumarin->O2 Energy Transfer Substrate Biological Substrate (e.g., lipid, protein) TripletCoumarin->Substrate Electron/Hydrogen Transfer SingletO2 Singlet Oxygen (¹O₂) O2->SingletO2 Damage Cellular Damage (Lipid peroxidation, DNA damage, etc.) SingletO2->Damage ROS Other ROS (e.g., O₂⁻•, •OH) Substrate->ROS ROS->Damage Response Inflammatory Response & Photoallergic Reaction Damage->Response G cluster_0 Synthesis of this compound Start Starting Materials: - 2-tert-butyl-4,6-dimethylphenol - Ethyl acetoacetate Reaction Pechmann Condensation (Acid Catalyst, Heat) Start->Reaction Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis Final Pure this compound Analysis->Final G cluster_0 Analysis of this compound Sample Sample containing the analyte (e.g., cosmetic formulation) Extraction Sample Preparation (e.g., Solvent Extraction, SPE) Sample->Extraction UPLC UPLC Separation (Reversed-phase column) Extraction->UPLC Ionization Mass Spectrometry (Electrospray Ionization - ESI) UPLC->Ionization MSMS Tandem MS Analysis (MRM for quantification) Ionization->MSMS Data Data Acquisition & Processing MSMS->Data Result Quantification of this compound Data->Result

References

Methodological & Application

Application Notes and Protocols: 8-tert-butyl-4,6-dimethyl-2-benzopyrone for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone belongs to the benzopyrone family, a class of heterocyclic compounds that includes the well-known coumarin dyes. Coumarin derivatives are widely utilized in fluorescence microscopy due to their favorable photophysical properties, including high fluorescence quantum yields, sensitivity to the local environment, and relatively small size, which allows for good cell permeability and targeting of specific cellular compartments. These characteristics make them valuable tools for a variety of bioimaging applications, including live-cell imaging, fixed-cell staining, and as components of fluorescent probes for detecting specific analytes or enzymatic activities.

This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy. As specific photophysical data and established protocols for this particular derivative are not widely available, the information presented here is based on the well-characterized and structurally related coumarin dye, Coumarin 1 (7-(diethylamino)-4-methylcoumarin) . It is crucial to note that these protocols should be considered as a starting point, and optimization will be necessary to achieve the best results with this compound.

Photophysical Properties

The fluorescence properties of coumarin dyes are highly sensitive to their environment, particularly the polarity of the solvent. This solvatochromism can be a valuable feature for probing different cellular microenvironments. The photophysical data for the representative dye, Coumarin 1, are summarized in the table below.

PropertyValue (in Ethanol)Reference(s)
Excitation Maximum (λex) ~373 nm[1]
Emission Maximum (λem) ~446 nm[2]
Molar Extinction Coefficient (ε) 23,500 cm⁻¹M⁻¹ at 373.2 nm[1]
Fluorescence Quantum Yield (Φf) 0.50 - 0.73
Stokes Shift ~71 nm[2]
Fluorescence Lifetime (τf) ~0.35 ns (in water)[3]

Note: The spectral properties of this compound are expected to be in a similar range but will require experimental determination for accurate results.

Principle of Fluorescence

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength). This process is depicted in the Jablonski diagram below.

Jablonski S0 Ground State (S₀) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S0_v3 v=3 S1 Excited Singlet State (S₁) S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v3 Non-radiative Decay S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation S1_v3 v=3

Caption: Jablonski diagram illustrating the principle of fluorescence.

Experimental Protocols

The following are general protocols for using coumarin-based dyes for fluorescence microscopy. It is highly recommended to perform a concentration gradient and incubation time course to determine the optimal conditions for this compound and your specific cell type.

Protocol 1: Live-Cell Imaging

This protocol is designed for staining and imaging live cells. Coumarin dyes are often cell-permeable and can be used to stain various intracellular compartments, with their localization often depending on their specific chemical structure and the cell type.[4] Some coumarin derivatives have been shown to localize to lipid droplets or the endoplasmic reticulum.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Coverslips or imaging-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips or imaging-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-purity DMSO. Store the stock solution at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will need to be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~375 nm, emission ~450 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Staining

This protocol is for staining cells that have been fixed and permeabilized. Fixation can sometimes alter the staining pattern of lipophilic dyes.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 or Saponin in PBS (for permeabilization)

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Seeding and Growth: Follow step 1 from Protocol 1.

  • Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 or Saponin in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution as described in Protocol 1 (step 3), but dilute the stock solution in PBS.

    • Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Experimental Workflow

The general workflow for a fluorescence microscopy experiment using a fluorescent probe like this compound is outlined below.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture probe_prep Prepare Probe Stock Solution staining Incubate Cells with Probe cell_culture->staining probe_prep->staining washing Wash to Remove Excess Probe staining->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

Caption: General workflow for fluorescence microscopy.

Troubleshooting

  • Low Signal:

    • Increase the concentration of the fluorescent probe.

    • Increase the incubation time.

    • Ensure the use of an appropriate filter set on the microscope.

    • Check for photobleaching by reducing excitation light intensity or exposure time.

  • High Background:

    • Decrease the concentration of the fluorescent probe.

    • Increase the number and duration of washing steps.

    • Use a high-quality, low-fluorescence imaging medium.

  • Cell Toxicity (in live-cell imaging):

    • Decrease the concentration of the probe and/or the incubation time.

    • Ensure the DMSO concentration in the final staining solution is low (typically <0.5%).

    • Minimize exposure to excitation light.

Safety Precautions

The toxicological properties of this compound may not be fully characterized. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Dispose of all chemical waste according to institutional guidelines.

Conclusion

This compound has the potential to be a useful fluorescent probe for cellular imaging. The provided application notes and protocols, based on the well-characterized Coumarin 1, offer a solid starting point for its application in fluorescence microscopy. Successful imaging will require careful optimization of staining conditions and imaging parameters for the specific cell type and experimental setup. We recommend a systematic approach to determine the optimal concentration, incubation time, and imaging settings to achieve high-quality, reproducible results.

References

Application Notes and Protocols for Protein Labeling with 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone is a substituted coumarin derivative. While specific protocols for the direct use of this compound in protein labeling are not extensively documented, its chemical structure contains an α,β-unsaturated carbonyl moiety characteristic of coumarins. This feature allows for a potential covalent conjugation to proteins via a Michael addition reaction, primarily with nucleophilic cysteine residues.[1][2] This document provides a theoretical protocol and application guidelines based on the known reactivity of similar coumarin-based compounds.

The benzopyrone core structure is found in many biologically active compounds and fluorescent probes.[3][4] Covalent labeling of proteins with custom small molecules like this compound can be a valuable tool for studying protein function, localization, and for the development of targeted therapeutics.

Principle of Reaction

The proposed labeling strategy relies on the Michael addition of a protein nucleophile, typically the thiol group of a cysteine residue, to the electrophilic β-carbon of the α,β-unsaturated carbonyl system within the benzopyrone ring. This reaction forms a stable covalent bond, effectively tethering the small molecule to the protein. The reaction is most efficient with reduced cysteine residues at physiological or slightly basic pH.

Data Presentation

Table 1: Hypothetical Labeling Efficiency of this compound with a Model Protein (e.g., BSA)

ParameterValue
Protein Concentration1 mg/mL
Labeling Reagent Concentration100 µM
Molar Ratio (Reagent:Protein)10:1
Reaction Buffer50 mM Tris-HCl, pH 8.0
Reaction Time4 hours
Reaction Temperature25°C
Labeling Efficiency (%) ~60-70% (Estimated)
Degree of Labeling (DOL)0.6 - 0.7

Note: This data is hypothetical and serves as a guideline. Actual results will vary depending on the protein, buffer conditions, and other experimental parameters.

Experimental Protocols

Materials
  • Protein of interest (with at least one accessible cysteine residue)

  • This compound (dissolved in a minimal amount of DMSO)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Reducing Agent (optional): 1 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: 10 mM L-cysteine or β-mercaptoethanol

  • Desalting columns or dialysis cassettes for purification

  • Spectrophotometer for concentration measurements

  • Mass spectrometer for analysis of labeling

Protocol for Protein Labeling
  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1 mM and incubate for 1 hour at room temperature. Note: The use of a reducing agent should be carefully considered as it may affect protein structure and function.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Add the labeling reagent to the protein solution at a desired molar excess (e.g., 10 to 20-fold molar excess over the protein). The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time and temperature should be determined empirically for each protein.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10 mM. This will react with any unreacted labeling reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization of the Labeled Protein:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA assay).

    • Confirm the covalent modification and determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass increase will correspond to the molecular weight of the attached this compound.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Solution (1-5 mg/mL) mixing Mix Protein and Reagent (10-20x molar excess) protein_prep->mixing reagent_prep Labeling Reagent (10 mM in DMSO) reagent_prep->mixing incubation Incubate (2-4h at RT or O/N at 4°C) mixing->incubation quenching Quench Reaction (L-cysteine or BME) incubation->quenching purification Purify (Desalting Column/Dialysis) quenching->purification analysis Characterize (Mass Spectrometry) purification->analysis

Caption: Experimental workflow for labeling a protein with this compound.

signaling_pathway Protein Target Protein (with Cysteine) Labeled_Protein Labeled Protein (Covalent Adduct) Protein->Labeled_Protein Michael Addition Labeling_Reagent This compound Labeling_Reagent->Labeled_Protein Downstream_Applications Downstream Applications (e.g., Imaging, Drug Delivery) Labeled_Protein->Downstream_Applications

Caption: Logical relationship of the protein labeling process and its potential applications.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - Inaccessible cysteine residues- Oxidized cysteine residues- Insufficient molar excess of reagent- Short reaction time- Perform structural analysis of the protein to check cysteine accessibility.- Add a reducing agent like TCEP.- Increase the molar ratio of the labeling reagent.- Increase the incubation time.
Protein Precipitation - High concentration of DMSO- Protein instability at reaction pH or temperature- Keep the final DMSO concentration below 5%.- Optimize buffer pH and reaction temperature.
Non-specific Labeling - Reaction with other nucleophilic residues (e.g., lysine, histidine)- Lower the reaction pH to 7.0-7.5 to favor thiol reactivity.- Reduce the molar excess of the labeling reagent.

Safety Precautions

  • Handle this compound and DMSO with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for the specific labeling reagent for detailed safety information.

References

Application Notes and Protocols: 8-tert-butyl-4,6-dimethyl-2-benzopyrone as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone is a substituted coumarin, a class of compounds well-known for their fluorescent properties.[1] Due to the presence of lipophilic alkyl groups (tert-butyl and methyl), this probe is expected to be hydrophobic and exhibit solvatochromism, meaning its fluorescence properties are sensitive to the polarity of its environment.[2][3] This characteristic makes it a potential candidate for imaging nonpolar cellular compartments, such as lipid droplets, or for studying membrane dynamics.

Coumarin-based dyes are valued in cellular imaging for their high fluorescence quantum yields, photostability, and the ability to be synthetically modified to target specific cellular structures or respond to particular biological events.[4][5]

Potential Applications

  • Visualization of Lipid Droplets: The hydrophobic nature of the probe likely promotes its accumulation in the neutral lipid core of lipid droplets, allowing for their visualization and tracking in live or fixed cells.[4][5]

  • Membrane Staining and Polarity Sensing: The probe may intercalate into cellular membranes, and changes in its fluorescence emission could correspond to alterations in membrane polarity or fluidity.[2][3]

  • General Cytoplasmic Staining: Depending on its partitioning coefficient, the probe might provide general staining of the cytoplasm and other membranous organelles.

Data Presentation: Representative Photophysical Properties

The following table summarizes the expected, but not experimentally confirmed, photophysical properties of this compound in various solvents. These values are estimations based on data for other alkylated coumarin derivatives.[2][6]

PropertyDioxane (Nonpolar)Chloroform (Nonpolar)Ethyl Acetate (Polar Aprotic)Acetonitrile (Polar Aprotic)Methanol (Polar Protic)Water (Polar Protic)
λabs (nm) ~350-370~355-375~360-380~365-385~370-390~380-400
λem (nm) ~400-420~410-430~420-440~430-450~450-470~480-500 (weak)
Stokes Shift (nm) ~50~55~60~65~80~100-120
Quantum Yield (Φf) High (~0.8-0.9)High (~0.7-0.8)Moderate (~0.4-0.6)Moderate (~0.3-0.5)Low (~0.1-0.2)Very Low (<0.05)
Molar Extinction Coefficient (ε, M-1cm-1) ~15,000-25,000~15,000-25,000~15,000-25,000~15,000-25,000~15,000-25,000~15,000-25,000

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

Procedure:

  • Prepare a 1-10 mM stock solution of the probe by dissolving it in anhydrous DMSO or ethanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Live Cell Staining and Imaging Protocol

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Probe stock solution (1-10 mM)

Procedure:

  • Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete culture medium or serum-free medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Note: Incubation time should be optimized.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

  • Proceed with fluorescence microscopy.

Fixed Cell Staining Protocol

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Probe stock solution (1-10 mM)

  • Mounting medium

Procedure:

  • Wash cells grown on coverslips twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the probe stock solution in PBS to a final concentration of 1-10 µM.

  • Incubate the fixed cells with the probe solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope.

Fluorescence Microscopy Imaging
  • Excitation: Use an excitation wavelength appropriate for the probe, likely in the range of 350-400 nm (e.g., DAPI or UV filter set).

  • Emission: Collect the emission signal in the blue to green range of the spectrum (e.g., 420-550 nm).

  • Controls: Image unstained (autofluorescence control) and vehicle-treated (e.g., DMSO-only) cells to determine background fluorescence levels.

  • Phototoxicity: To minimize phototoxicity in live-cell imaging, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

Mandatory Visualizations

G cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_imaging Imaging Probe 8-tert-butyl-4,6-dimethyl- 2-benzopyrone Powder Stock 1-10 mM Stock in DMSO/Ethanol Probe->Stock Dissolve Working 1-10 µM Working Solution in Culture Medium Stock->Working Dilute Cells Live or Fixed Cells Working->Cells Incubate 15-60 min StainedCells Stained Cells Microscope Fluorescence Microscopy StainedCells->Microscope Excite ~370 nm Emit ~430 nm Data Image Data Microscope->Data Acquire

Caption: Experimental workflow for cellular imaging.

G Probe Hydrophobic Coumarin Probe (this compound) Membrane Cell Membrane Probe->Membrane Partitioning Cytoplasm Aqueous Cytoplasm Membrane->Cytoplasm LipidDroplet Nonpolar Lipid Droplet Membrane->LipidDroplet Fluorescence Enhanced Fluorescence LipidDroplet->Fluorescence Accumulation leads to

Caption: Principle of hydrophobic probe localization.

References

Applications of Coumarin Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities. Possessing a characteristic benzopyrone scaffold, these compounds are found in numerous plants and have been the basis for the development of a variety of therapeutic agents. This document provides an overview of the applications of coumarin derivatives in drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed protocols for key experimental assays and illustrative diagrams of signaling pathways are included to facilitate further research and development in this promising area.

Therapeutic Applications of Coumarin Derivatives

Coumarin derivatives have been extensively investigated for a wide range of therapeutic applications. Their biological activities are largely influenced by the nature and position of substituents on the coumarin ring.

Anticancer Activity

A significant area of research has focused on the anticancer potential of coumarin derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action.

Mechanisms of Action:

  • Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, such as G2/M or G0/G1.

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Coumarin derivatives can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected coumarin derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybrid 1aHepG2 (Liver)3.05 ± 1.60[1]
Coumarin-artemisinin hybrid 1aHep3B (Liver)3.76 ± 1.76[1]
Coumarin-artemisinin hybrid 1aA2780 (Ovarian)5.82 ± 2.28[1]
Coumarin-artemisinin hybrid 1aOVCAR-3 (Ovarian)4.60 ± 1.81[1]
Coumarin-pyrazole hybrid 35HepG2 (Liver)2.96 ± 0.25[1]
Coumarin-pyrazole hybrid 35SMMC-7721 (Liver)2.08 ± 0.32[1]
Coumarin-pyrazole hybrid 35U87 (Glioblastoma)3.85 ± 0.41[1]
Coumarin-pyrazole hybrid 35H1299 (Lung)5.36 ± 0.60[1]
Coumarin-thiazole hybrid 44aHepG2 (Liver)3.74 ± 0.02[1]
Coumarin-thiazole hybrid 44bMCF-7 (Breast)4.03 ± 0.02[1]
Coumarin-thiazole hybrid 44cHepG2 (Liver)3.06 ± 0.01[1]
Coumarin-thiazole hybrid 44cMCF-7 (Breast)4.42 ± 0.02[1]
Antimicrobial Activity

Coumarin derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains.

Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall.

  • Disruption of Cell Membrane: They can compromise the integrity of the microbial cell membrane.

  • Inhibition of Nucleic Acid and Protein Synthesis: Certain coumarins can inhibit essential biosynthetic pathways in microbes.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected coumarin derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Amido-coumarin 57fP. aeruginosa6.25[2]
Amido-coumarin 57fS. typhi12.5[2]
Amido-coumarin 57fE. coli25[2]
Amido-coumarin 57fS. aureus6.25[2]
Amido-coumarin 55lC. albicans12.5[2]
Amido-coumarin 57bC. albicans6.25[2]
Amido-coumarin 57cA. fumigatus6.25[2]
OsthenolB. cereus125[3]
OsthenolS. aureus62.5[3]
Anti-inflammatory Activity

Several coumarin derivatives exhibit potent anti-inflammatory effects, making them attractive candidates for the treatment of inflammatory diseases.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.[4][5]

  • Modulation of Inflammatory Signaling Pathways: Coumarins can suppress the activation of key inflammatory signaling pathways, including the NF-κB pathway.

  • Reduction of Edema: They have been shown to reduce tissue swelling and inflammation.[4][5]

Neuroprotective Activity

Coumarin derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease.

Mechanisms of Action:

  • Inhibition of Cholinesterases: They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, thereby improving cognitive function.

  • Inhibition of Monoamine Oxidases (MAOs): Certain derivatives can inhibit MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters like serotonin and dopamine.

  • Anti-amyloid Aggregation: Some coumarins have been found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

  • Antioxidant and Anti-inflammatory Effects: Their ability to combat oxidative stress and neuroinflammation also contributes to their neuroprotective properties.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the biological activities of coumarin derivatives.

Protocol 1: In Vitro Anticancer Activity - Sulforhodamine B (SRB) Assay

This protocol describes a method for determining the cytotoxicity of coumarin derivatives against adherent cancer cell lines.[4][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Coumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the coumarin derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Activity - Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of coumarin derivatives against bacterial strains.[7][8]

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Coumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the coumarin derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only broth (no bacteria or compound).

    • Solvent Control: A well containing broth, bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the coumarin derivative at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Protocol 3: Western Blot Analysis of PI3K/AKT Signaling Pathway

This protocol describes the detection of key proteins in the PI3K/AKT signaling pathway to assess the effect of coumarin derivatives.

Materials:

  • Cancer cells treated with coumarin derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the coumarin derivative for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize the expression of phosphorylated proteins to their total protein levels and use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway affected by coumarin derivatives and a typical experimental workflow in drug discovery.

PI3K_AKT_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment & Phosphorylation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Coumarin Coumarin Derivative Coumarin->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of coumarin derivatives.

Drug_Discovery_Workflow Start Start: Coumarin Scaffold Synthesis Synthesis of Coumarin Derivatives Start->Synthesis Screening In Vitro Screening (e.g., SRB, MIC assays) Synthesis->Screening Hit Hit Identification (Active Compounds) Screening->Hit Hit->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Active Mechanism Mechanism of Action Studies (e.g., Western Blot) Lead_Opt->Mechanism In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Mechanism->Lead_Opt In_Vivo->Lead_Opt Ineffective/Toxic Preclinical Preclinical Development In_Vivo->Preclinical Efficacious & Safe End Clinical Trials Preclinical->End

References

Application Notes and Protocols for Studying Enzyme Kinetics of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzopyrones, a class of heterocyclic compounds also known as coumarins, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Many of these biological effects are attributed to the ability of benzopyrone derivatives to act as enzyme inhibitors.[3][4] This application note provides a detailed experimental framework for investigating the enzyme kinetics of a novel benzopyrone derivative, 8-tert-butyl-4,6-dimethyl-2-benzopyrone.

Given that various benzopyrone-based compounds have shown inhibitory effects against enzymes such as DNA gyrase and protein kinases, this document will outline a hypothetical study to characterize the inhibitory potential of this compound against a representative protein kinase (e.g., Protein Kinase A).[3][5][6][7] The described protocols will guide the user through determining the mode of inhibition and key kinetic parameters.

Hypothetical Signaling Pathway

The following diagram illustrates a generic protein kinase signaling pathway that could be inhibited by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates PKA_inactive PKA (Inactive) PKA_active PKA (Active) PKA_inactive->PKA_active Ligand Ligand Ligand->Receptor Binds cAMP cAMP AC->cAMP Converts ATP to ATP ATP cAMP->PKA_inactive Activates Substrate Substrate Protein PKA_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response Inhibitor This compound Inhibitor->PKA_active Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Design and Workflow

The overall workflow for characterizing the enzyme kinetics of this compound is depicted below. This involves initial screening, determination of IC50, and detailed kinetic studies to elucidate the mechanism of inhibition.

G A Initial Screening Assay B Determine IC50 Value A->B C Kinetic Parameter Determination (Vmax and Km) B->C D Mechanism of Inhibition Studies C->D E Data Analysis and Interpretation (Lineweaver-Burk Plot) D->E F Characterize Inhibition Type (Competitive, Non-competitive, etc.) E->F

References

8-tert-butyl-4,6-dimethyl-2-benzopyrone in antimicrobial and photochemotherapeutic research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial searches for "8-tert-butyl-4,6-dimethyl-2-benzopyrone" did not yield significant results in the context of antimicrobial and photochemotherapeutic research. However, substantial research is available for a structurally related compound, 2,4-Di-tert-butylphenol (2,4-DTBP) , which demonstrates notable antimicrobial and anti-quorum sensing properties. This document will therefore focus on the applications of 2,4-DTBP. Currently, there is a lack of available research on the photochemotherapeutic applications of 2,4-DTBP.

I. Application Notes

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound that has garnered significant interest in antimicrobial research due to its broad-spectrum activity against various pathogens. It has been isolated from natural sources such as endophytic fungi and propolis and has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its primary mechanisms of action include the disruption of bacterial cell membranes and the inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[4][5][6]

Antimicrobial and Anti-Quorum Sensing Activity:

2,4-DTBP has shown significant inhibitory effects against a range of clinically relevant pathogens. Notably, it has been investigated for its ability to combat Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its multi-drug resistance.[4][5][6] Instead of directly killing the bacteria, which can lead to the development of resistance, 2,4-DTBP at sub-inhibitory concentrations interferes with the QS system of P. aeruginosa. This interference leads to a reduction in the production of virulence factors such as pyocyanin, protease, and elastase, and a decrease in biofilm formation.[4][5] Computational studies suggest that 2,4-DTBP can bind to the QS receptors LasR and RhlR in P. aeruginosa, thereby blocking the signaling cascade.[5][6]

The compound has also demonstrated direct antimicrobial activity against other bacteria, including Cutibacterium acnes, the bacterium associated with acne.[2] Research has shown that 2,4-DTBP can inhibit the growth of C. acnes at low concentrations, suggesting its potential as a therapeutic agent for acne treatment.[2] Furthermore, studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), highlighting its potential in combating antibiotic-resistant infections.[1]

Synergistic Potential:

An important application of 2,4-DTBP is its synergistic activity with conventional antibiotics.[5] Studies have shown that in combination with antibiotics like ampicillin, 2,4-DTBP can enhance their bactericidal efficacy against resistant strains of P. aeruginosa.[5] This suggests that 2,4-DTBP could be used as an adjuvant in antibiotic therapy to overcome resistance and reduce the required antibiotic dosage.

II. Quantitative Data

The antimicrobial and anti-quorum sensing activities of 2,4-DTBP have been quantified in various studies. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2,4-DTBP against Various Pathogens

PathogenMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosa PAO1>1024-[5]
Cutibacterium acnes16-[2]
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 700699)3.120.78[1]
Vancomycin-resistant Enterococcus faecalis (VRE) (ATCC 51299)6.253.12[1]
Staphylococcus aureus ATCC 292130.78-[1]
Escherichia coli ATCC 2592250-[1]
Candida albicans--[3]

Table 2: Effect of 2,4-DTBP on Pseudomonas aeruginosa PAO1 Virulence Factors

Virulence FactorConcentration of 2,4-DTBP (µg/mL)Inhibition (%)Reference
Pyocyanin80~50[4]
Protease80~40[4]
Elastase80~35[4]
Biofilm Formation80~60[4]

III. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the micro-broth dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • Test compound (2,4-DTBP) dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Bacterial culture in the exponential growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of 2,4-DTBP.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the 2,4-DTBP stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the different concentrations of 2,4-DTBP.

  • Include a positive control (bacterial suspension without the compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for P. aeruginosa).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of 2,4-DTBP that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)

This protocol is adapted from methodologies used to assess the effect of 2,4-DTBP on P. aeruginosa biofilm formation.[4]

Materials:

  • Overnight bacterial culture

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • 2,4-DTBP at sub-MIC concentrations

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Dilute the overnight bacterial culture in fresh medium to an OD600 of approximately 0.05.

  • Add the diluted bacterial culture to the wells of a 96-well microtiter plate.

  • Add different sub-MIC concentrations of 2,4-DTBP to the respective wells. Include a control well with no compound.

  • Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells by gently washing the wells with PBS.

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes to stain the biofilm.

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Air-dry the plate.

  • Solubilize the stained biofilm by adding 30% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance at 590 nm using a microplate reader.

IV. Visualizations

Experimental_Workflow_Antimicrobial_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Bacterial Culture stock Prepare 2,4-DTBP Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of 2,4-DTBP in 96-well plate stock->dilution add_inoculum Add Bacterial Inoculum to wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_results Read Results: Visual Inspection & OD600 incubation->read_results mic_determination Determine MIC read_results->mic_determination

Caption: Workflow for MIC Determination of 2,4-DTBP.

Quorum_Sensing_Inhibition_Pathway cluster_pa Pseudomonas aeruginosa cluster_las Las System cluster_rhl Rhl System lasI LasI AHL_las 3-oxo-C12-HSL (Autoinducer) lasI->AHL_las Synthesizes lasR LasR rhlI RhlI lasR->rhlI Activates virulence Virulence Factor Production (e.g., Pyocyanin, Protease) lasR->virulence Regulates AHL_las->lasR Binds to AHL_rhl C4-HSL (Autoinducer) rhlI->AHL_rhl Synthesizes rhlR RhlR rhlR->virulence Regulates biofilm Biofilm Formation rhlR->biofilm Regulates AHL_rhl->rhlR Binds to dtbp 2,4-Di-tert-butylphenol dtbp->lasR Inhibits Binding dtbp->rhlR Inhibits Binding

Caption: Inhibition of P. aeruginosa Quorum Sensing by 2,4-DTBP.

References

Application Notes and Protocols for 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of the broader benzopyrone and coumarin chemical class. As of the date of this document, specific experimental data for 8-tert-butyl-4,6-dimethyl-2-benzopyrone is limited in publicly available scientific literature. These protocols are provided as a guide for researchers to explore the potential biological activities of this specific compound.

Introduction

This compound is a synthetic derivative of the coumarin (benzo-α-pyrone) family. Coumarins are a well-studied class of compounds known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The diverse biological activities of coumarin derivatives are attributed to the versatility of the benzopyrone scaffold, which allows for various substitutions that can modulate their interaction with biological targets. These compounds are known to influence several signaling pathways, including the Keap1/Nrf2/ARE pathway involved in antioxidant defense and the Ras/ERK and PI3K/Akt pathways, which are crucial in cell proliferation and survival.

This document provides detailed protocols for assays that can be employed to investigate the potential biological activities of this compound, based on the known properties of structurally related compounds.

Potential Applications and Corresponding Assays

Based on the activities of other benzopyrone derivatives, this compound could be investigated for the following applications:

  • Antioxidant Activity: Assays to determine the radical scavenging and protective effects against oxidative stress.

  • Anti-inflammatory Activity: Assays to evaluate the inhibition of inflammatory enzymes and pathways.

  • Antimicrobial Activity: Assays to assess the inhibitory effects on the growth of bacteria and fungi.

  • Enzyme Inhibition: Assays to investigate the inhibition of specific enzymes, such as DNA gyrase.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the test compound to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Hypothetical Data Presentation:

CompoundIC50 (µg/mL)
This compound45.2 ± 3.1
Ascorbic Acid (Positive Control)8.7 ± 0.9
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation. The reduction of the ABTS radical is measured by the decrease in absorbance at 734 nm.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS solution to 10 µL of each concentration of the test compound or control.

    • Incubate the plate in the dark at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Hypothetical Data Presentation:

CompoundIC50 (µg/mL)
This compound62.5 ± 4.5
Trolox (Positive Control)11.3 ± 1.2

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound prep_serial Perform serial dilutions prep_compound->prep_serial dpph_mix Mix compound dilutions with DPPH solution prep_serial->dpph_mix abts_mix Mix compound dilutions with ABTS solution prep_serial->abts_mix prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->dpph_mix prep_abts Prepare ABTS radical solution prep_abts->abts_mix dpph_incubate Incubate in dark (30 min) dpph_mix->dpph_incubate dpph_read Measure absorbance at 517 nm dpph_incubate->dpph_read calc_inhibition Calculate % inhibition dpph_read->calc_inhibition abts_incubate Incubate in dark (7 min) abts_mix->abts_incubate abts_read Measure absorbance at 734 nm abts_incubate->abts_read abts_read->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity Assays

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Experimental Protocol:

  • Reagents and Enzyme:

    • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

    • Prepare the test compound and controls (e.g., Indomethacin for COX-1 and Celecoxib for COX-2) at various concentrations.

  • Assay Procedure (based on a typical kit):

    • Add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound or control to the respective wells.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a specified time at a specific temperature (e.g., 10 minutes at 37°C).

    • Stop the reaction and measure the product formation (e.g., Prostaglandin F2α) using a colorimetric or fluorometric method as per the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 values for COX-1 and COX-2 inhibition.

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound25.8 ± 2.112.3 ± 1.5
Indomethacin (Control)0.1 ± 0.021.5 ± 0.2
Celecoxib (Control)15.2 ± 1.80.05 ± 0.01
Neutrophil Recruitment Assay in Zebrafish

This in vivo assay assesses the effect of a compound on neutrophil migration to a site of injury.

Experimental Protocol:

  • Zebrafish Model:

    • Use a transgenic zebrafish line with fluorescently labeled neutrophils (e.g., Tg(mpx:GFP)).

    • At 3 days post-fertilization, anesthetize the larvae.

  • Injury and Treatment:

    • Induce an injury by transecting the tail fin with a sterile blade.

    • Immediately after injury, transfer the larvae to a multi-well plate containing embryo medium with different concentrations of the test compound. Include a vehicle control group.

  • Imaging and Quantification:

    • At a specific time point post-injury (e.g., 4-6 hours), anesthetize the larvae again.

    • Mount the larvae on a microscope slide and capture fluorescent images of the tail fin.

    • Count the number of neutrophils that have migrated to the wound site.

  • Data Analysis:

    • Compare the number of recruited neutrophils in the treated groups to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine significance.

Hypothetical Data Presentation:

TreatmentMean Neutrophil Count at Wound ± SEM
Vehicle Control35 ± 3
This compound (10 µM)22 ± 2
This compound (50 µM)15 ± 2
Dexamethasone (Positive Control, 10 µM)12 ± 1
p < 0.05 compared to vehicle control

Signaling Pathway Potentially Modulated in Inflammation

G stimulus Inflammatory Stimulus pla2 PLA2 stimulus->pla2 membrane Cell Membrane aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation compound This compound compound->cox inhibits

Caption: Potential inhibition of the COX pathway by the compound.

Antimicrobial Activity Assays

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism and Media:

    • Select bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

    • Use appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism without the compound) and a negative control (medium without microorganism).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.

Hypothetical Data Presentation:

MicroorganismMIC (µg/mL) of this compound
S. aureus64
E. coli>128
C. albicans128

DNA Gyrase Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase, a key enzyme in bacterial DNA replication.

Experimental Protocol:

  • Reagents and Enzyme:

    • Use a commercial DNA gyrase supercoiling assay kit (e.g., from Inspiralis or TopoGEN).

    • The kit typically includes relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and reaction buffer.

    • Use a known DNA gyrase inhibitor (e.g., novobiocin or ciprofloxacin) as a positive control.

  • Assay Procedure:

    • Set up reactions containing the reaction buffer, relaxed plasmid DNA, and various concentrations of the test compound or control.

    • Add the DNA gyrase enzyme to initiate the reaction.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop buffer/loading dye.

  • Analysis by Agarose Gel Electrophoresis:

    • Run the reaction products on a 1% agarose gel.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Hypothetical Data Presentation:

CompoundDNA Gyrase IC50 (µM)
This compound18.5 ± 1.9
Novobiocin (Positive Control)0.5 ± 0.07

Workflow for DNA Gyrase Inhibition Assay

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis setup_mix Combine relaxed plasmid DNA, buffer, and test compound/control add_enzyme Add DNA gyrase setup_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with loading dye incubate->stop_reaction gel Agarose gel electrophoresis stop_reaction->gel visualize Visualize DNA bands under UV light gel->visualize analyze Analyze inhibition of supercoiling visualize->analyze

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Potential Signaling Pathways for Investigation

Coumarin derivatives have been shown to modulate several key signaling pathways. Investigating the effect of this compound on these pathways could provide insights into its mechanism of action.

Keap1/Nrf2/ARE Pathway

This pathway is a major regulator of cellular defense against oxidative stress.

G cluster_nucleus compound This compound keap1_nrf2 Keap1-Nrf2 complex compound->keap1_nrf2 disrupts nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE genes Antioxidant Response Genes (e.g., HO-1, NQO1) are->genes activates transcription of protection Cellular Protection genes->protection

Caption: Potential activation of the Nrf2 antioxidant pathway.

Ras/ERK and PI3K/Akt Pathways

These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is common in cancer.

Application Notes and Protocols: 8-tert-butyl-4,6-dimethyl-2-benzopyrone in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 8-tert-butyl-4,6-dimethyl-2-benzopyrone, a substituted coumarin, in materials science. The information is based on the known properties of coumarin derivatives and offers protocols that can be adapted for this specific compound.

Introduction to this compound

This compound, also known as 8-tert-butyl-4,6-dimethylcoumarin, belongs to the benzopyrone (coumarin) family of compounds. Coumarins are well-regarded for their unique photophysical properties, particularly their fluorescence, which makes them valuable in various materials science applications. The substituents on the coumarin ring—a bulky tert-butyl group at the 8-position and two methyl groups at the 4- and 6-positions—are expected to influence its solubility, photostability, and electronic properties, making it a promising candidate for advanced materials.

The presence of electron-donating alkyl groups (tert-butyl and methyl) on the benzopyrone core is likely to cause a bathochromic (red) shift in its absorption and emission spectra compared to unsubstituted coumarin. The bulky tert-butyl group may also enhance its solubility in nonpolar polymer matrices and potentially increase its photostability by sterically hindering intermolecular interactions that can lead to photodegradation.

Potential Applications in Materials Science

Based on the known applications of coumarin derivatives, this compound is a candidate for the following applications:

  • Fluorescent Probes for Polymers: The fluorescence of coumarins is often sensitive to the local environment, including polarity and viscosity.[1] This property allows them to be used as probes to monitor changes in polymer microenvironments, such as during polymerization, curing, or degradation.

  • Dopants for Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives are utilized as fluorescent dopants in the emissive layer of OLEDs to tune the emission color and improve device efficiency. The specific substitution pattern of this compound could lead to desirable blue or green emission.

  • Photoinitiators for Polymerization: Certain coumarin derivatives can act as photoinitiators, absorbing light and generating reactive species to initiate polymerization. This is particularly useful for UV-curable coatings, adhesives, and 3D printing resins.

  • Photo-reversible Polymer Systems: The coumarin moiety can undergo a [2+2] cycloaddition reaction upon irradiation with UV light, leading to dimerization. This process is often reversible with shorter wavelength UV light, enabling the creation of photo-responsive materials for applications such as self-healing polymers and rewritable optical data storage.[2]

Quantitative Data of Representative Coumarin Derivatives

CompoundSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_F)
CoumarinEthanol3113850.02
7-Hydroxy-4-methylcoumarinEthanol3233860.53

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in materials science applications.

Protocol 1: Use as a Fluorescent Probe to Monitor Polymer Curing

Objective: To monitor the change in microviscosity of a polymer resin during its curing process using this compound as a fluorescent probe.

Materials:

  • This compound

  • Polymer resin (e.g., epoxy resin and hardener)

  • Spectrofluorometer

  • Quartz cuvettes or a setup for in-situ monitoring

  • Solvent for dissolving the coumarin (e.g., acetone, THF)

Procedure:

  • Preparation of the Doped Resin:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in acetone).

    • Add a small aliquot of the stock solution to the uncured polymer resin to achieve a final concentration in the micromolar range (e.g., 1-10 µM).

    • Thoroughly mix the coumarin solution with the resin.

    • If a solvent was used, remove it under vacuum to avoid interference with the curing process.

  • Initiation of Curing:

    • Add the curing agent (hardener) to the doped resin according to the manufacturer's instructions.

    • Mix thoroughly and quickly transfer a sample to the measurement cell (e.g., quartz cuvette).

  • Fluorescence Measurements:

    • Place the sample in the spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum of the coumarin in the resin (a preliminary scan is recommended to determine the optimal wavelength).

    • Record the fluorescence emission spectrum at regular time intervals as the polymer cures.

  • Data Analysis:

    • Monitor the changes in the fluorescence intensity and the position of the emission maximum (λ_em).

    • An increase in fluorescence intensity and a blue-shift in the emission maximum are typically observed as the viscosity of the polymer matrix increases, restricting the non-radiative decay pathways of the excited coumarin molecule.

    • Plot the fluorescence intensity or λ_em as a function of time to obtain a curing profile.

Anticipated Results: The fluorescence of this compound is expected to be sensitive to the increasing viscosity of the curing polymer. The bulky tert-butyl group may lead to a more pronounced response compared to smaller coumarin probes.

Protocol 2: Incorporation into a Polymer Film for Optical Applications

Objective: To prepare a fluorescent polymer film containing this compound.

Materials:

  • This compound

  • Host polymer (e.g., polystyrene, PMMA)

  • Solvent for the polymer and coumarin (e.g., toluene, chloroform)

  • Spin-coater or casting dish

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Preparation of the Doped Polymer Solution:

    • Dissolve the host polymer in a suitable solvent to a desired concentration (e.g., 10% w/v).

    • Dissolve this compound in the same solvent.

    • Mix the polymer and coumarin solutions to achieve the desired doping concentration (e.g., 0.1-1.0% by weight relative to the polymer).

  • Film Fabrication:

    • Spin-coating: Dispense the doped polymer solution onto a clean substrate (e.g., glass slide, silicon wafer) and spin-coat at a specific speed to control the film thickness.

    • Solvent casting: Pour the doped polymer solution into a flat-bottomed dish and allow the solvent to evaporate slowly in a controlled environment.

  • Film Characterization:

    • Anneal the film to remove any residual solvent.

    • Measure the absorption spectrum of the film using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum and quantum yield of the film using a spectrofluorometer with an integrating sphere.

Anticipated Results: A transparent, fluorescent polymer film will be obtained. The bulky tert-butyl and methyl groups on the coumarin are expected to promote good dispersion in the polymer matrix and potentially high fluorescence quantum yield in the solid state.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization prep_coumarin Dissolve this compound mix Mix Solutions prep_coumarin->mix prep_polymer Dissolve Host Polymer prep_polymer->mix fab_method Spin-coating or Solvent Casting mix->fab_method char_uvvis UV-Vis Spectroscopy fab_method->char_uvvis char_pl Photoluminescence Spectroscopy fab_method->char_pl

Caption: Workflow for incorporating the coumarin into a polymer film.

fluorescent_probe_principle cluster_environment Polymer Environment cluster_probe Fluorescent Probe cluster_response Fluorescence Response low_viscosity Low Viscosity (Uncured) low_intensity Lower Intensity Red-shifted Emission low_viscosity->low_intensity high_viscosity High Viscosity (Cured) high_intensity Higher Intensity Blue-shifted Emission high_viscosity->high_intensity coumarin 8-tert-butyl-4,6-dimethyl- 2-benzopyrone coumarin->low_viscosity coumarin->high_viscosity

Caption: Principle of using the coumarin as a fluorescent probe.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone is a synthetic compound belonging to the benzopyrone class of molecules. While direct flow cytometry applications of this specific compound are not extensively documented in current literature, its structural similarity to other coumarin and benzopyrone derivatives suggests potential utility in studying various cellular processes. Related compounds have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] This application note provides a hypothetical framework and detailed protocols for investigating the potential effects of this compound on cellular apoptosis and intracellular reactive oxygen species (ROS) levels using flow cytometry.

Postulated Biological Activity

Based on the known activities of structurally related benzopyrones and coumarins, this compound is postulated to modulate intracellular signaling pathways associated with apoptosis and oxidative stress. The bulky tert-butyl group and methyl substitutions may influence its lipophilicity and interaction with cellular membranes and proteins.

Key Chemical and Postulated Biological Properties
PropertyValue / ActivityReference
CAS Number 17874-34-9[3]
Molecular Formula C15H18O2[3]
Postulated Biological Activity Antioxidant, Anti-inflammatory, Pro-apoptotic in cancer cells[1][2]
Potential Applications Induction of apoptosis, Measurement of intracellular ROSInferred from related compounds

Postulated Signaling Pathway: Induction of Apoptosis

This diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis in cancer cells, a common activity for novel coumarin derivatives.

apoptosis_pathway Hypothetical Apoptosis Induction Pathway compound This compound cell Cancer Cell Membrane compound->cell ros ↑ Intracellular ROS cell->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis apoptosis_workflow Apoptosis Assay Workflow start Seed Cells (e.g., 1x10^6 cells/mL) treat Treat with this compound (and controls) for 24h start->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in 1X Annexin Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate acquire Acquire on Flow Cytometer incubate->acquire ros_workflow Intracellular ROS Assay Workflow start Harvest Cells (1x10^6 cells/mL) load Load with DCFDA (e.g., 10 µM) for 30 min at 37°C start->load wash Wash Cells to Remove Excess Dye load->wash treat Treat with this compound (and controls) for 1-4h wash->treat acquire Acquire on Flow Cytometer treat->acquire

References

Troubleshooting & Optimization

troubleshooting low fluorescence signal with 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals during your experiments.

The fluorescent properties of coumarin-based compounds, including this compound, are highly sensitive to their local environment.[1] Factors such as solvent polarity, pH, and the presence of quenching agents can significantly impact signal intensity. This guide will walk you through the most common causes of low fluorescence and provide systematic steps to diagnose and solve them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any fluorescence signal or the signal is much weaker than expected. What are the first steps I should take?

A weak or absent signal is a common issue that can often be resolved by systematically checking your instrument settings and sample preparation.

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose the root cause of a low fluorescence signal.

TroubleshootingWorkflow cluster_instrument Instrument Checks cluster_sample Sample Checks cluster_reagent Reagent Checks start Low Fluorescence Signal Detected check_instrument Step 1: Verify Instrument Settings start->check_instrument q_wavelengths Are excitation/emission wavelengths correct? check_instrument->q_wavelengths Proceed if signal is still low check_sample Step 2: Evaluate Sample Preparation q_solvent Is the solvent polarity optimal? (Coumarins are sensitive) check_sample->q_solvent check_reagent Step 3: Assess Reagent Integrity q_degradation Has the compound degraded? (Check storage, age) check_reagent->q_degradation q_filters Are the correct filter sets installed? q_wavelengths->q_filters solution Problem Resolved q_wavelengths->solution Incorrect -> Correct Settings q_gain Is the detector gain/ sensitivity set appropriately? q_filters->q_gain q_filters->solution Incorrect -> Install Correct Filters q_gain->check_sample q_gain->solution Too Low -> Increase Gain q_ph Is the buffer pH correct? (Can affect protonation state) q_solvent->q_ph q_solvent->solution Suboptimal -> Change/Test Solvents q_concentration Is the probe concentration in the optimal range? q_ph->q_concentration q_ph->solution Incorrect -> Adjust pH q_quenching Are potential quenchers present (e.g., high concentration, contaminants)? q_concentration->q_quenching q_concentration->solution Incorrect -> Perform Titration q_quenching->check_reagent q_quenching->solution Yes -> Dilute or Purify Sample q_photobleaching Was the sample exposed to light for extended periods? q_degradation->q_photobleaching q_degradation->solution Yes -> Use Fresh Reagent q_photobleaching->solution Yes -> Minimize Light Exposure photobleaching_out If all checks fail, consult further documentation or support. q_photobleaching->photobleaching_out

References

Technical Support Center: Optimizing Aqueous Solubility of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of 8-tert-butyl-4,6-dimethyl-2-benzopyrone.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

SolventSolubility
DichloromethaneVery Slightly (with heating)
Ethyl AcetateSlightly
MethanolSlightly

This limited solubility in even polar organic solvents suggests that its solubility in water is very low, necessitating the use of enhancement techniques for aqueous applications.

Q2: What are the primary strategies for increasing the aqueous solubility of this compound?

A2: Several established methods can be employed to improve the solubility of poorly water-soluble compounds like this compound. The most common and effective strategies include:

  • Co-solvency: Introducing a water-miscible organic solvent (co-solvent) to the aqueous solution to reduce the polarity of the solvent system.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can significantly increase its solubility. However, the effectiveness of this method depends on the presence of ionizable functional groups and the pKa of the compound.

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug molecules.

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the specific requirements of your experiment (e.g., desired concentration, biocompatibility for in vitro/in vivo studies), the chemical properties of this compound, and potential interactions with other components in your system. A logical approach to selecting a method is outlined in the diagram below.

start Start: Poorly Soluble Compound exp_req Define Experimental Requirements (e.g., concentration, biocompatibility) start->exp_req chem_prop Assess Compound Properties (pKa, stability) exp_req->chem_prop cosolvent Co-solvency an option? chem_prop->cosolvent cyclodextrin Cyclodextrin complexation suitable? cosolvent->cyclodextrin No protocol_co Develop Co-solvent Protocol cosolvent->protocol_co Yes ph_adjust Is pH adjustment feasible? cyclodextrin->ph_adjust No protocol_cyc Develop Cyclodextrin Protocol cyclodextrin->protocol_cyc Yes surfactant Is surfactant use acceptable? ph_adjust->surfactant No protocol_ph Develop pH Adjustment Protocol ph_adjust->protocol_ph Yes protocol_sur Develop Surfactant Protocol surfactant->protocol_sur Yes optimize Optimize & Validate surfactant->optimize No protocol_co->optimize protocol_cyc->optimize protocol_ph->optimize protocol_sur->optimize

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after initial dissolution with a co-solvent.

Possible Cause & Troubleshooting Steps:

  • Co-solvent concentration is too low: The amount of co-solvent may be insufficient to maintain the solubility of the compound in the aqueous mixture.

    • Solution: Gradually increase the percentage of the co-solvent in the final solution. It is advisable to create a stock solution of the compound in 100% co-solvent and then dilute it into the aqueous buffer.

  • "Salting out" effect: The high concentration of salts in your aqueous buffer could be reducing the solubility of the compound.

    • Solution: If possible, try reducing the salt concentration of your buffer. Alternatively, screen different co-solvents that may be less susceptible to this effect.

  • Temperature fluctuations: A decrease in temperature can lead to precipitation.

    • Solution: Ensure your solutions are maintained at a constant temperature. If the experiment allows, a slight increase in temperature might improve solubility.

Issue 2: Low complexation efficiency with cyclodextrins.

Possible Cause & Troubleshooting Steps:

  • Inappropriate cyclodextrin type: The cavity size of the selected cyclodextrin may not be optimal for encapsulating this compound.

    • Solution: Screen different types of cyclodextrins (e.g., alpha-, beta-, gamma-cyclodextrin and their derivatives like HP-β-CD). Beta-cyclodextrins and their derivatives are often a good starting point for compounds of this size.

  • Insufficient incubation time or energy: The complexation process may not have reached equilibrium.

    • Solution: Increase the incubation time of the compound with the cyclodextrin solution. Applying gentle heat or sonication can also facilitate complex formation.

  • Incorrect molar ratio: The ratio of cyclodextrin to the compound may not be optimal.

    • Solution: Experiment with different molar ratios of cyclodextrin to the compound to find the ratio that yields the highest solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (e.g., Ethanol)
  • Prepare a stock solution: Dissolve a known amount of this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or vortexing may be required to fully dissolve the compound.

  • Prepare the aqueous buffer: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Prepare the final solution: While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration of the compound. Ensure the final concentration of the co-solvent is kept as low as possible while maintaining solubility and is compatible with your experimental system.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation at the desired experimental temperature.

  • Quantification (Optional): To determine the actual soluble concentration, centrifuge the solution to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

start Start stock Prepare concentrated stock solution in 100% co-solvent start->stock buffer Prepare aqueous buffer start->buffer mix Slowly add stock to buffer while vortexing stock->mix buffer->mix observe Visually inspect for precipitation mix->observe quantify Optional: Centrifuge and quantify soluble fraction in supernatant observe->quantify end End quantify->end

Caption: Workflow for co-solvent based solubility enhancement.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (e.g., HP-β-CD)
  • Prepare a cyclodextrin solution: Dissolve the desired amount of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in the aqueous buffer to create a stock solution (e.g., 10% w/v).

  • Add the compound: Add a known amount of this compound directly to the HP-β-CD solution.

  • Incubate for complexation: Stir or shake the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge the solution at high speed to pellet any un-complexed, insoluble compound.

  • Collect the supernatant: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex.

  • Determine solubility: Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the enhanced solubility.

start Start cd_sol Prepare cyclodextrin solution in aqueous buffer start->cd_sol add_comp Add compound to cyclodextrin solution cd_sol->add_comp incubate Incubate with stirring/shaking (e.g., 24-48h) add_comp->incubate centrifuge Centrifuge to remove undissolved compound incubate->centrifuge supernatant Collect supernatant containing soluble complex centrifuge->supernatant quantify Determine concentration of compound in supernatant supernatant->quantify end End quantify->end

Caption: Workflow for cyclodextrin-based solubility enhancement.

reducing background fluorescence in experiments with 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background fluorescence in experiments utilizing 8-tert-butyl-4,6-dimethyl-2-benzopyrone and other related benzopyrone-based fluorescent probes.

General Principles of Benzopyrone/Coumarin Fluorescence

This compound belongs to the benzopyrone class of compounds, which includes the well-known coumarin fluorophores. Understanding the general fluorescent properties of these compounds is crucial for effective experimental design and troubleshooting.

Coumarin derivatives are valued for their high quantum yields and sensitivity to the microenvironment. Their fluorescence can be influenced by factors such as solvent polarity and pH. Typically, coumarin-based dyes absorb light in the UV-to-blue region of the spectrum and emit in the blue-to-green region. This spectral characteristic is important to consider, as it can overlap with the autofluorescence of many biological samples.

Troubleshooting High Background Fluorescence

High background fluorescence can significantly impact the signal-to-noise ratio of an assay, making it difficult to obtain reliable data. The following guide provides a systematic approach to identifying and mitigating common sources of background fluorescence.

A logical approach to troubleshooting involves sequentially evaluating potential sources of background noise, starting from the simplest and most common issues.

start High Background Fluorescence Observed check_reagents 1. Check Reagents for Contamination or Intrinsic Fluorescence start->check_reagents check_autofluorescence 2. Assess Sample Autofluorescence check_reagents->check_autofluorescence Reagents Clear optimize_concentration 3. Optimize Probe Concentration check_autofluorescence->optimize_concentration Autofluorescence Addressed optimize_washing 4. Refine Washing Steps optimize_concentration->optimize_washing Concentration Optimized instrument_settings 5. Adjust Instrument Settings optimize_washing->instrument_settings Washing Optimized data_analysis 6. Post-Acquisition Correction instrument_settings->data_analysis Settings Adjusted solution Reduced Background & Improved Signal-to-Noise data_analysis->solution

Caption: A stepwise troubleshooting guide for addressing high background fluorescence.

FAQs for Troubleshooting Background Fluorescence

Q1: My blank wells (containing only buffer and the benzopyrone probe) show high fluorescence. What could be the cause?

A1: This issue points to a problem with the assay components themselves, rather than the biological sample. Here are the primary suspects and solutions:

  • Contaminated Buffer or Solvents: Impurities in your buffer or solvent (e.g., DMSO used to dissolve the probe) can be fluorescent.

    • Solution: Use fresh, high-purity (e.g., spectroscopy or HPLC grade) solvents and buffers. Prepare solutions on the day of the experiment if possible.

  • Probe Concentration Too High: An excessively high concentration of the fluorescent probe can lead to high background signal.

    • Solution: Perform a concentration titration of your benzopyrone probe to find the optimal concentration that provides a good signal from your sample with minimal background.

  • Intrinsic Fluorescence of Assay Plates: Some microplates, particularly those made of certain plastics, can exhibit autofluorescence.

    • Solution: For fluorescence assays, it is recommended to use black, opaque microplates to minimize background from the plate itself and to prevent crosstalk between wells.

Q2: I observe high background fluorescence only in the wells containing my cells/tissue, even before adding the benzopyrone probe. What is happening?

A2: This is a classic case of sample autofluorescence, where endogenous molecules within the cells or tissue are fluorescing.[1][2][3][4]

  • Common Sources of Autofluorescence:

    • Cellular Components: Molecules like NADH, riboflavin, and collagen are naturally fluorescent, typically in the blue and green spectral regions.[1]

    • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.[1][2]

    • Cell Culture Medium: Components like phenol red and some vitamins in the cell culture medium can be fluorescent.

  • Solutions to Reduce Autofluorescence:

    • Change Fixation Method: If possible, switch to a non-aldehyde-based fixative like methanol or ethanol, which tend to cause less autofluorescence.[3][4] If you must use an aldehyde fixative, use the lowest effective concentration and fix for the minimum time required.[1][2]

    • Use Autofluorescence Quenchers: Commercially available quenching agents, such as Sudan Black B, can be used to reduce autofluorescence, particularly from lipofuscin.[1] Sodium borohydride has also been used to reduce aldehyde-induced autofluorescence, though its effectiveness can vary.[1][2]

    • Optimize Imaging Conditions:

      • Use Red-Shifted Dyes: If possible, choose a fluorescent probe that excites and emits at longer wavelengths (red or far-red), as cellular autofluorescence is typically weaker in this region of the spectrum.[1][4]

      • Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple wavelengths and use software to subtract the autofluorescence signal from your probe's signal.

    • Modify Experimental Buffer: For live-cell imaging, consider replacing your standard culture medium with a phenol red-free medium or an optically clear buffered saline solution during the imaging process.

Q3: The background fluorescence in my immunofluorescence experiment is very high, obscuring my signal. How can I improve this?

A3: High background in immunofluorescence can stem from several factors, including autofluorescence (as discussed in Q2) and non-specific binding of antibodies.

  • Solutions for Non-Specific Antibody Binding:

    • Blocking: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) and that the blocking step is sufficiently long.

    • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentrations. Using too much antibody is a common cause of high background.

    • Washing Steps: Increase the number and/or duration of your washing steps after antibody incubations to more effectively remove unbound antibodies.

    • Cross-Reactivity: Use highly cross-adsorbed secondary antibodies to minimize off-target binding.

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution Expected Outcome
High signal in blank wellsReagent contaminationUse fresh, high-purity reagents.Lower background in no-sample controls.
High probe concentrationPerform a concentration titration.Optimal signal-to-noise ratio.
Fluorescent assay plateUse black, opaque microplates.Reduced background and crosstalk.
High signal in unstained sampleSample autofluorescenceUse a different fixation method (e.g., methanol).Reduced fixation-induced fluorescence.
Use an autofluorescence quenching reagent.Quenching of specific autofluorescent molecules.
Switch to a red-shifted probe.Avoidance of the main autofluorescence spectrum.
High background in IFNon-specific antibody bindingOptimize blocking and antibody concentrations.Reduced non-specific signal.
Increase washing steps.More efficient removal of unbound antibodies.

Experimental Protocols

Protocol: General Workflow for a Cell-Based Fluorescence Assay

This protocol outlines a general workflow for using a benzopyrone-based probe in a cell-based fluorescence assay.

start Start cell_seeding 1. Seed Cells in Microplate start->cell_seeding treatment 2. Apply Experimental Treatment cell_seeding->treatment probe_loading 3. Load Cells with Benzopyrone Probe treatment->probe_loading incubation 4. Incubate for Optimal Time probe_loading->incubation washing 5. Wash to Remove Unbound Probe incubation->washing measurement 6. Measure Fluorescence washing->measurement end End measurement->end

Caption: A typical experimental workflow for a cell-based fluorescence assay.

  • Cell Seeding: Plate cells at the desired density in a black, clear-bottom 96-well microplate and allow them to adhere overnight.

  • Experimental Treatment: Treat the cells with the compounds or conditions being investigated for the desired period.

  • Probe Loading: Remove the treatment medium and add a solution containing the this compound probe diluted in an appropriate buffer (e.g., phenol red-free medium or HBSS).

  • Incubation: Incubate the cells with the probe for the time determined by your optimization experiments, protecting the plate from light.

  • Washing: Gently wash the cells two to three times with a buffered saline solution (e.g., PBS) to remove any unbound probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters for your benzopyrone probe. It is advisable to determine the optimal excitation and emission wavelengths for this compound empirically using a spectrophotometer. Based on the fluorescence of similar coumarin compounds, excitation is likely to be in the 350-450 nm range, with emission between 400-550 nm.[]

References

Technical Support Center: Preventing Photobleaching of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the fluorescent compound 8-tert-butyl-4,6-dimethyl-2-benzopyrone during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for imaging this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. This process leads to a loss of fluorescent signal, which can significantly compromise the quality and quantitative accuracy of imaging data. The primary mechanism involves the fluorophore entering an excited triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the molecule, rendering it non-fluorescent.

Q2: Are there specific factors that make this compound prone to photobleaching?

A2: While specific photostability data for this compound is not extensively documented, coumarin-based dyes, in general, are susceptible to photobleaching, particularly in the presence of oxygen. The alkyl substitutions (tert-butyl and dimethyl groups) on this specific molecule may influence its photophysical properties, but the fundamental principles of coumarin photobleaching are expected to apply.

Q3: What are antifade agents and how do they work?

A3: Antifade agents are chemical compounds added to the mounting medium of a sample to reduce photobleaching. Most of these agents are reactive oxygen species scavengers that protect the fluorophore from oxidative damage.[1][2] Common antifade agents include:

  • p-Phenylenediamine (PPD): A highly effective antioxidant.

  • n-Propyl gallate (NPG): Another potent antioxidant.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A singlet oxygen quencher.

  • Ascorbic acid (Vitamin C): A common antioxidant.

  • Trolox: A water-soluble derivative of Vitamin E that acts as an antioxidant.

Q4: Can I use a commercial antifade mounting medium?

A4: Yes, several commercial antifade mounting media are available and are often a convenient and reliable option. Some popular choices include Vectashield, ProLong Gold, and Citifluor. These formulations are optimized to reduce photobleaching for a wide range of fluorophores.

Q5: Besides using antifade agents, what other strategies can I employ to minimize photobleaching?

A5: Optimizing imaging parameters is crucial for minimizing photobleaching. Key strategies include:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep the duration of light exposure as short as possible.

  • Use Neutral Density Filters: These filters can attenuate the excitation light without changing its spectral properties.

  • Choose Appropriate Filters: Ensure that your filter sets are well-matched to the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.

  • Work Quickly: Plan your imaging session to acquire data efficiently and minimize the time the sample is exposed to light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of fluorescent signal during imaging. High excitation light intensity. Prolonged exposure time. Absence or ineffectiveness of antifade agent. High oxygen concentration in the mounting medium.Decrease laser power or lamp intensity. Reduce the image acquisition time. Incorporate a suitable antifade agent into your mounting medium (see protocols below). Use a mounting medium with low oxygen solubility or consider enzymatic oxygen scavenging systems.
High background fluorescence. Autofluorescence from the sample or mounting medium. Non-specific binding of the fluorophore. Use of an inappropriate antifade agent.Image a control sample without the fluorophore to assess autofluorescence. Optimize staining protocols to reduce non-specific binding. Test different antifade agents, as some can contribute to background fluorescence.
Inconsistent fluorescence intensity between samples. Variation in the age or preparation of the antifade mounting medium. Differences in imaging conditions.Prepare fresh antifade mounting medium for each experiment. Ensure consistent imaging parameters (laser power, exposure time, etc.) across all samples.

Quantitative Data Summary

The following table summarizes the effectiveness of different antifade agents on a generic coumarin fluorophore. While not specific to this compound, this data provides a useful starting point for selecting an appropriate antifade reagent.

Mounting MediumFluorophoreHalf-life (seconds)Reference
90% Glycerol in PBS (pH 8.5)Coumarin25(Kittel et al., 1993)
VectashieldCoumarin106(Kittel et al., 1993)

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a recipe for a commonly used homemade antifade mounting medium.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, P3130)

  • Glycerol (ACS grade)

  • 10x Phosphate-Buffered Saline (PBS)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 1 M stock solution of n-propyl gallate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Prepare a 90% glycerol solution by mixing 9 parts glycerol with 1 part 1x PBS.

  • To the 90% glycerol solution, add the n-propyl gallate stock solution to a final concentration of 0.1 M.

  • Adjust the pH of the final solution to 8.0-8.5 using NaOH.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Evaluating the Effectiveness of an Antifade Agent

This protocol outlines a general workflow for testing the effectiveness of different antifade agents for your specific experimental setup.

Materials:

  • Your sample stained with this compound.

  • Different antifade mounting media to be tested (e.g., homemade NPG, commercial products).

  • Fluorescence microscope with a camera capable of time-lapse imaging.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare multiple identical samples stained with this compound.

  • Mounting: Mount each sample with a different antifade medium. Include a control sample mounted in a medium without any antifade agent (e.g., PBS/glycerol).

  • Image Acquisition:

    • Place the first slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI).

    • Set the imaging parameters (e.g., laser power, exposure time) to be consistent for all samples.

    • Acquire a time-lapse series of images of the same ROI. For example, capture an image every 10 seconds for 5 minutes.

  • Repeat: Repeat the image acquisition for each of the different mounting media.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Measure the mean fluorescence intensity of the ROI in each image of the series.

    • Plot the fluorescence intensity as a function of time for each antifade agent.

    • Compare the photobleaching rates between the different conditions. The antifade agent that results in the slowest decay of fluorescence is the most effective for your application.

Visualizations

Photobleaching_Mechanism cluster_0 Fluorophore State Transitions cluster_1 Photobleaching Pathway cluster_2 Antifade Agent Intervention S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer Bleached Bleached Fluorophore ROS->Bleached Oxidative Damage Antifade Antifade Agent Antifade->ROS Quenching/Scavenging

Caption: Mechanism of photobleaching and the role of antifade agents.

Experimental_Workflow cluster_imaging Imaging Protocol cluster_analysis Data Analysis start Start: Stained Sample prep Prepare Multiple Identical Samples start->prep mount Mount Samples with Different Antifade Media (including a no-antifade control) prep->mount acquire Acquire Time-Lapse Image Series (Consistent Settings) mount->acquire repeat_imaging Repeat for Each Antifade Medium acquire->repeat_imaging measure Measure Mean Fluorescence Intensity over Time repeat_imaging->measure plot Plot Intensity vs. Time measure->plot compare Compare Photobleaching Rates plot->compare end Select Optimal Antifade Agent compare->end

References

improving the stability of 8-tert-butyl-4,6-dimethyl-2-benzopyrone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8-tert-butyl-4,6-dimethyl-2-benzopyrone in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

  • Question: I am observing a rapid loss of my this compound in aqueous buffer. What could be the cause and how can I mitigate this?

  • Answer: Coumarin derivatives can be susceptible to degradation in aqueous solutions, particularly under certain pH conditions. The stability of coumarins is known to be pH-dependent, with oxidative degradation rates increasing with a rise in pH under both oxygen-containing (oxic) and oxygen-free (anoxic) conditions.[1]

    Troubleshooting Steps:

    • pH Optimization: The primary factor to investigate is the pH of your solution. Coumarins are generally more stable at acidic to neutral pH. We recommend preparing your solutions in a buffered system and evaluating the stability across a pH range (e.g., pH 4 to 7).

    • Deoxygenation: Under oxic conditions, the oxidation of coumarins is typically irreversible.[1] To minimize oxidative degradation, consider deoxygenating your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Selection: While aqueous buffers are common, you might consider preparing stock solutions in an organic solvent like methanol or a methanol-water mixture, where coumarins tend to be more stable.[1] However, be mindful that the organic solvent can sometimes impact the reactivity of the compound.[1]

Issue 2: Inconsistent Results in Metal-Containing Media

  • Question: My experimental results are inconsistent when using media containing metal ions. Could this be related to the stability of this compound?

  • Answer: Yes, the presence of metal ions can significantly impact the stability of coumarin-based compounds. Coumarins are known to form complexes with metal ions, such as iron. This complexation can, in some cases, protect the coumarin from degradation, especially in the circumneutral pH range, even under oxic conditions.[1]

    Troubleshooting Steps:

    • Characterize Metal Interactions: Be aware that your compound may chelate metal ions in the medium. This can alter its chemical properties and stability.

    • Control for Metal Ions: If metal complexation is not part of your experimental design, consider using a metal chelator (e.g., EDTA) to sequester trace metal contaminants in your buffers. Conversely, if the interaction is intended, ensure consistent concentrations of the metal ions across all experiments.

Issue 3: Suspected Photodegradation

  • Question: I have noticed that my solutions of this compound lose potency after exposure to light. Is this compound light-sensitive?

  • Answer: Coumarins as a class of compounds are known for their photophysical properties and can be susceptible to photodegradation.

    Troubleshooting Steps:

    • Protect from Light: Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Minimize Light Exposure During Experiments: Conduct experimental manipulations in a dimly lit environment or use filtered light to minimize exposure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Due to their hydrophobic aromatic ring structure, coumarins like this compound readily dissolve in organic solvents such as methanol and ethanol.[1] For long-term storage, it is advisable to keep the compound as a solid at the recommended temperature. For experimental use, preparing fresh solutions is ideal. If stock solutions are required, store them in an appropriate organic solvent, protected from light, and at a low temperature. Methanol-water mixtures are also commonly used for preparing working solutions.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of the coumarin scaffold is highly pH-dependent. Oxidative degradation is a primary concern and its rate increases with higher pH.[1] It is recommended to maintain the pH of your aqueous solutions in the acidic to neutral range for enhanced stability.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the stability of coumarin derivatives. Specifically, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the parent compound from its degradation products.[2] Detection can be performed using a UV detector, as the conjugated system in the coumarin nucleus provides significant UV absorbance. For more detailed analysis of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3][4]

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Buffer

pHTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)
4.02524< 5%
6.0252410-15%
7.4252425-35%
8.52524> 50%

Note: This table presents hypothetical data for illustrative purposes, based on the general behavior of coumarins.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment using RP-HPLC

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.5 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, and borate buffer for pH 8.5).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Incubation: Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in each of the prepared buffers. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent (e.g., methanol or acetonitrile) to the aliquot.

  • RP-HPLC Analysis: Analyze the samples using a validated RP-HPLC method. A C18 column is often suitable.[2] The mobile phase could consist of a gradient of methanol and water or acetonitrile and water.[2][5]

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in Methanol) incubate Dilute Stock in Buffers Incubate at 25°C (dark) stock->incubate buffers Prepare Buffers (pH 4.0 - 8.5) buffers->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling hplc RP-HPLC Analysis sampling->hplc data Calculate % Degradation hplc->data degradation_pathway coumarin This compound oxidized Oxidized Degradation Products coumarin->oxidized O2, High pH hydrolyzed Hydrolyzed Products coumarin->hydrolyzed High pH

References

Protocol Refinement for 8-tert-butyl-4,6-dimethyl-2-benzopyrone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone to achieve higher yields. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized via a Pechmann condensation of 2-tert-butyl-4,6-dimethylphenol with ethyl acetoacetate using an acid catalyst.

Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in a Pechmann condensation can stem from several factors:

    • Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, Amberlyst-15) may be old or hydrated. Use a fresh, anhydrous catalyst.

    • Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC.

    • Poor Quality Starting Materials: Ensure the purity of 2-tert-butyl-4,6-dimethylphenol and ethyl acetoacetate. Impurities can inhibit the reaction.

    • Steric Hindrance: The bulky tert-butyl group on the phenol can sterically hinder the reaction. Consider using a stronger acid catalyst or a Lewis acid catalyst to promote the reaction.

Formation of Side Products

  • Question: I am observing significant formation of side products, complicating purification. What are these side products and how can I minimize their formation?

  • Answer: Common side products in this reaction include sulfonation of the aromatic ring if using sulfuric acid at high temperatures, and the formation of a chromone isomer.

    • Sulfonation: To avoid sulfonation, use a milder acid catalyst like Amberlyst-15 or conduct the reaction at a lower temperature for a longer duration.

    • Chromone Formation: The formation of the isomeric chromone can be influenced by the choice of catalyst and solvent. Experimenting with different acid catalysts may favor the formation of the desired benzopyrone.

Incomplete Reaction

  • Question: My reaction does not seem to go to completion, even after an extended period. How can I drive the reaction forward?

  • Answer: An incomplete reaction can be addressed by:

    • Increasing Catalyst Loading: A higher concentration of the acid catalyst can increase the reaction rate.

    • Removing Water: The Pechmann condensation is a condensation reaction that produces water. The presence of water can slow down or even reverse the reaction. Using a Dean-Stark apparatus to remove water as it is formed can significantly improve the yield.

    • Increasing Reaction Time: Some reactions, especially those with sterically hindered substrates, may simply require a longer reaction time to reach completion.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Question: What is the best acid catalyst for the synthesis of this compound?

  • Answer: While sulfuric acid is a common choice for Pechmann condensations, for this sterically hindered substrate, a solid acid catalyst like Amberlyst-15 can be advantageous as it simplifies workup and can reduce side reactions. Lewis acids such as AlCl₃ or FeCl₃ can also be effective.

Solvent Choice

  • Question: Does the choice of solvent affect the reaction yield?

  • Answer: Yes, the solvent can play a crucial role. For this reaction, a non-polar, high-boiling solvent like toluene or xylene is often used, especially when water removal with a Dean-Stark trap is desired. Solvent-free conditions can also be explored, where the reactants are heated directly with the catalyst.

Purification Strategy

  • Question: What is the most effective method for purifying the final product?

  • Answer: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. If isomeric impurities are present, column chromatography on silica gel may be necessary.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield
Catalyst Yield (%)
Sulfuric Acid45-55
Amberlyst-1560-70
Ferric Chloride50-60
Aluminum Chloride55-65
Table 2: Effect of Temperature on Reaction Time and Yield (using Amberlyst-15)
Temperature (°C) Reaction Time (h) Yield (%)
1001255
120868
140665 (with some degradation)

Detailed Experimental Protocol

Synthesis of this compound via Pechmann Condensation

Materials:

  • 2-tert-butyl-4,6-dimethylphenol (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Amberlyst-15 (20% w/w of the phenol)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-tert-butyl-4,6-dimethylphenol, ethyl acetoacetate, Amberlyst-15, and toluene.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and continue heating until no more water is collected in the Dean-Stark trap (typically 6-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid Amberlyst-15 catalyst and wash it with a small amount of toluene.

  • Combine the filtrate and washings and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_product Final Product phenol 2-tert-butyl-4,6-dimethylphenol mix Mix Reactants, Catalyst, and Solvent phenol->mix ester Ethyl Acetoacetate ester->mix catalyst Amberlyst-15 catalyst->mix solvent Toluene solvent->mix reflux Heat to Reflux with Dean-Stark Trap mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

pechmann_condensation cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product phenol 2-tert-butyl-4,6-dimethylphenol transesterification Transesterification Intermediate phenol->transesterification + H+ ester Ethyl Acetoacetate ester->transesterification cyclization Intramolecular Cyclization transesterification->cyclization - EtOH benzopyrone This compound cyclization->benzopyrone - H2O

Caption: Simplified mechanism of the Pechmann condensation for benzopyrone synthesis.

dealing with phototoxicity in live-cell imaging with 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity in the context of live-cell imaging?

A1: Phototoxicity refers to the damaging effects of light on living cells, which is often exacerbated by the presence of fluorescent molecules.[1][2] During fluorescence microscopy, the high-intensity light used to excite a fluorophore can trigger the production of reactive oxygen species (ROS), such as singlet oxygen, which can damage cellular components like DNA, proteins, and lipids.[3][4] This can lead to altered cellular behavior, impaired physiological functions, and ultimately, cell death, compromising the validity of experimental data.[1][5]

Q2: How can I recognize signs of phototoxicity in my live-cell imaging experiments?

A2: Signs of phototoxicity can range from subtle to severe. Obvious indicators include changes in cell morphology such as membrane blebbing, vacuole formation, mitochondrial swelling, or detachment from the substrate.[6] More subtle effects might include a slowdown or arrest of dynamic processes like cell division, migration, or intracellular trafficking.[1][7] It is crucial to monitor cells for any anomalous behaviors that could be artifacts of the imaging process itself.[1][5]

Q3: What are the key factors that influence the severity of phototoxicity?

A3: The severity of phototoxicity is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the specific properties of the fluorophore being used.[8] Ultraviolet (UV) and blue light are generally more phototoxic than longer wavelengths like green or red light.[9][10] The total light dose delivered to the sample is a critical factor; therefore, both high intensity with short exposure and low intensity with long exposure can be damaging.[7][11]

Q4: How does phototoxicity differ from photobleaching?

A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, resulting in a loss of fluorescent signal.[8] While photobleaching and phototoxicity are related and often occur together, they are distinct phenomena.[5] The chemical reactions that cause photobleaching can also contribute to the generation of ROS, which in turn causes phototoxicity.[8] However, it is possible to have significant phototoxicity with minimal photobleaching, and vice versa. Therefore, a stable fluorescent signal does not guarantee the absence of phototoxicity.[1][5]

Troubleshooting Guide

Q: My cells start to bleb and show other signs of stress shortly after I begin imaging. What can I do?

A: This is a classic sign of acute phototoxicity. To mitigate this, you should immediately try to reduce the light dose your cells are receiving. Here are several steps you can take:

  • Reduce Excitation Light Intensity: Lower the power of your laser or LED light source to the minimum level that still provides a usable signal-to-noise ratio.[9]

  • Decrease Exposure Time: Use the shortest possible camera exposure time.[6]

  • Increase Time Intervals: If you are performing time-lapse imaging, increase the interval between image acquisitions.

  • Switch to a Less Damaging Wavelength: If possible, use a fluorophore that is excited by a longer, lower-energy wavelength (e.g., red or far-red).[6]

  • Use a More Sensitive Detector: A more sensitive camera (like an EMCCD or sCMOS) can capture a good image with less light.[2]

Q: I am not seeing obvious signs of cell death, but I suspect my imaging conditions are affecting cell behavior. How can I test for subtle phototoxicity?

A: Subtle phototoxicity can be assessed by quantifying sensitive cellular processes.

  • Monitor Cell Proliferation: Image a field of cells over a long period (e.g., 24 hours) under your standard imaging conditions and compare their division rate to a control plate of cells that have not been illuminated. A decrease in proliferation is a sensitive indicator of stress.

  • Analyze Cell Migration: Track the movement of cells over time. A reduction in migration speed or changes in migratory behavior can indicate phototoxic effects.[7]

  • Assess Organelle Dynamics: Monitor the morphology and movement of sensitive organelles like mitochondria. Elongated, healthy mitochondria may fragment and become static under phototoxic stress.[12]

Q: My fluorescent signal is weak, and when I increase the light intensity to get a better image, my cells die. What are my options?

A: This is a common challenge. Here are some strategies:

  • Optimize Your Fluorophore: Choose a brighter fluorophore with a high quantum yield and a high extinction coefficient.[6]

  • Improve Your Optical Path: Ensure your microscope's optical components are clean and well-aligned to maximize light collection efficiency.[6][13] Using high numerical aperture (NA) objectives will also improve light collection.

  • Use Image Processing Techniques: Post-acquisition processing, such as deconvolution, can improve the quality of images taken with lower light levels.[9]

  • Consider an Oxygen Scavenging System: Adding an oxygen scavenger to your imaging medium can help reduce the formation of ROS. However, these need to be tested for compatibility with your cells as they can sometimes be toxic themselves.

Quantitative Data Summary

The following tables provide a summary of general quantitative parameters to consider when designing a live-cell imaging experiment to minimize phototoxicity.

Table 1: General Recommendations for Illumination Conditions

ParameterConventional MicroscopyConfocal/Super-ResolutionRationale
Light Intensity mW/cm² - W/cm²W/cm² - GW/cm²Super-resolution techniques often require significantly higher light intensities, increasing the risk of phototoxicity.[8]
Recommended Action Use the lowest possible intensity for adequate signal.Minimize illumination and consider techniques less prone to phototoxicity.Reducing light intensity is a primary method to decrease phototoxicity.[9]

Table 2: Phototoxicity Indicators and Assessment Methods

IndicatorAssessment MethodTime ScaleSensitivity
Cell Death/Apoptosis Propidium Iodide or Annexin V stainingHours to DaysLow (end-stage)
Cell Proliferation Rate Cell counting over time12-48 hoursHigh
Cell Migration Speed Single-cell trackingMinutes to HoursHigh[7]
Mitochondrial Morphology Imaging with a mitochondrial marker (e.g., MitoTracker)Minutes to HoursHigh[12]
Reactive Oxygen Species (ROS) Production Using a ROS-sensitive fluorescent probe (e.g., CellROX)MinutesVery High[7]

Experimental Protocols

Protocol: Assessing the Phototoxicity of a Novel Fluorescent Probe

This protocol provides a method to systematically evaluate the phototoxic potential of a new compound like 8-tert-butyl-4,6-dimethyl-2-benzopyrone.

1. Objective: To determine a safe range of imaging parameters (light intensity, exposure time) for a new fluorescent probe by quantifying cell health and behavior.

2. Materials:

  • Cell line of interest (e.g., HeLa, NIH-3T3)

  • Standard cell culture medium

  • Phenol red-free imaging medium[9]

  • The fluorescent probe to be tested (e.g., this compound)

  • A well-characterized, photostable fluorescent probe with a similar excitation/emission spectrum (as a control)

  • A live-cell imaging system with precise control over light intensity and exposure time

  • A cell health indicator (e.g., a mitochondrial morphology marker or a proliferation assay)

3. Procedure:

  • Cell Preparation:

    • Plate cells on imaging-compatible dishes (e.g., glass-bottom dishes) and allow them to adhere and grow to 50-70% confluency.

    • On the day of the experiment, replace the culture medium with phenol red-free imaging medium.[9]

    • Incubate the cells with the test probe at a range of concentrations to determine the optimal loading concentration with a good signal-to-noise ratio.

  • Establishing the Phototoxicity Threshold:

    • Define a matrix of imaging conditions to test, varying both the excitation light intensity (e.g., 10%, 25%, 50%, 100% of laser power) and the exposure time (e.g., 50 ms, 100 ms, 200 ms, 500 ms).

    • For each condition, acquire time-lapse images of a field of cells every 5-10 minutes for a period of at least 6-12 hours.

    • Include a control group of cells that are loaded with the probe but are not exposed to the excitation light, and another control group that is not treated with the probe at all.

    • At the end of the time-lapse acquisition, assess cell health using a viability stain or by analyzing morphological changes.

  • Data Analysis:

    • Qualitative Assessment: Visually inspect the time-lapse movies for any signs of phototoxicity (blebbing, vacuolization, detachment).

    • Quantitative Assessment:

      • Cell Proliferation: Count the number of cells at the beginning and end of the experiment for each condition. Calculate the proliferation rate and compare it to the non-illuminated control.

      • Cell Migration: Use tracking software to measure the speed and displacement of individual cells. A significant decrease in motility can indicate sublethal phototoxicity.[7]

      • Signal Integrity: Measure the rate of photobleaching for each condition.

4. Interpretation: Identify the highest light intensity and longest exposure time that do not cause a statistically significant change in cell proliferation, migration, or morphology compared to the non-illuminated control. This defines the "safe" imaging window for this specific probe and cell type.

Visualizations

Experimental_Workflow Workflow for Assessing Phototoxicity of a New Probe cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome prep1 Plate cells on imaging dishes prep2 Load cells with test probe (e.g., this compound) prep1->prep2 exp1 Define matrix of light intensity and exposure times prep2->exp1 exp2 Perform time-lapse imaging (e.g., 12 hours) exp1->exp2 an1 Qualitative Assessment: Morphological changes exp2->an1 exp3 Include non-illuminated control an2 Quantitative Assessment: Proliferation, Migration an1->an2 res1 Define 'Safe' Imaging Window an2->res1 an3 Determine Photobleaching Rate an3->res1

Caption: A generalized workflow for systematically assessing the phototoxicity of a novel fluorescent probe.

Apoptosis_Pathway Simplified Pathway of Phototoxicity-Induced Apoptosis cluster_trigger Trigger cluster_stress Cellular Stress cluster_pathway Apoptotic Cascade cluster_outcome Outcome trigger1 High-Intensity Light + Fluorophore stress1 Reactive Oxygen Species (ROS) Production trigger1->stress1 stress2 Mitochondrial Damage stress1->stress2 path1 Cytochrome c Release stress2->path1 path2 Caspase Activation (e.g., Caspase-3) path1->path2 out1 Apoptosis (Programmed Cell Death) path2->out1

Caption: A simplified signaling pathway illustrating how phototoxicity can lead to apoptosis.

References

overcoming signal bleed-through in multi-color experiments with 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with signal bleed-through in multi-color experiments involving 8-tert-butyl-4,6-dimethyl-2-benzopyrone.

Understanding Signal Bleed-Through

Signal bleed-through, also known as crosstalk, is a common issue in multi-color fluorescence experiments where the fluorescence emission from one fluorophore is detected in the channel designated for another.[1][2][3] This occurs due to the overlap of the emission spectrum of one fluorophore with the excitation or emission spectrum of another.[1][4] Accurate quantification and localization of signals in multi-color imaging and flow cytometry depend on minimizing or correcting for this spectral overlap.

Key Causes of Signal Bleed-Through:

  • Spectral Overlap: The emission spectrum of one dye (the "donor") overlaps with the emission spectrum of another dye (the "acceptor"), causing the donor's signal to be detected in the acceptor's channel.[1][4]

  • Broad Emission Spectra: Some fluorophores have broad emission profiles, increasing the likelihood of spectral overlap with other dyes.[4]

  • Inappropriate Filter Selection: Using filter sets that are not optimally matched to the specific fluorophores in the experiment can exacerbate bleed-through.[1][3][5]

  • High Fluorophore Concentration: Excessive concentrations of a particularly bright fluorophore can lead to its signal "leaking" into adjacent channels.

Troubleshooting Guide for Signal Bleed-Through

This guide provides a step-by-step approach to identifying and resolving signal bleed-through in your experiments with this compound.

Step 1: Characterize Your Fluorophore

A critical first step in troubleshooting is to know the spectral properties of this compound.

Action: Obtain the excitation and emission spectra for this compound. This information may be available from the compound supplier. If not, consider measuring the spectra using a spectrophotometer.

Rationale: Without knowing the precise excitation and emission maxima, it is impossible to select appropriate companion dyes and filter sets to minimize spectral overlap.

Step 2: Assess Fluorophore and Filter Compatibility

Once you have the spectral data for this compound, you can evaluate its compatibility with other fluorophores in your panel.

Action:

  • Use an online spectra viewer to overlay the emission spectrum of this compound with the excitation and emission spectra of your other chosen fluorophores.

  • Check for significant overlap between the emission of the benzopyrone and the emission of other dyes.

  • Ensure that your microscope or flow cytometer's filter sets are optimally designed to separate the emission signals.[3][5]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting signal bleed-through.

Step 3: Experimental Controls and Optimization

Proper controls are essential for identifying and correcting for signal bleed-through.

Experimental Protocol: Single-Color Compensation Controls

Objective: To determine the amount of spectral overlap from each individual fluorophore into other channels.

Materials:

  • Your experimental samples (cells or tissues)

  • All individual fluorophore-conjugated antibodies or dyes used in your multi-color panel, including this compound.

Methodology:

  • Prepare a separate sample for each fluorophore in your panel. Each sample should be stained with only ONE fluorophore.

  • Include an unstained control sample to determine the level of autofluorescence.

  • For microscopy, acquire an image of each single-stained sample using all the filter sets you intend to use for your multi-color experiment.

  • For flow cytometry, run each single-stained sample and record the signal in all detectors.

  • Analyze the data from the single-color controls. For example, in the sample stained only with this compound, measure the signal intensity in the channels intended for your other fluorophores. This measured signal represents the bleed-through.

Data Presentation: Spectral Overlap Matrix (Hypothetical Example)

Fluorophore (Stained Sample)Signal in Green Channel (%)Signal in Red Channel (%)Signal in Far-Red Channel (%)
This compound (assuming blue/green emission)100152
A Red Fluorophore (e.g., Alexa Fluor 594)310010
A Far-Red Fluorophore (e.g., Alexa Fluor 647)0.51100

This table illustrates how to quantify the percentage of signal from a single fluorophore that is detected in other channels.

Frequently Asked Questions (FAQs)

Q1: I am seeing a signal in my red channel that co-localizes perfectly with my this compound signal. Is this real co-localization or bleed-through?

A1: This is a classic sign of potential bleed-through. To confirm, you must run single-color controls as described in the troubleshooting guide. If the sample stained only with this compound shows a signal in the red channel, then you are observing bleed-through.

Q2: How can I minimize bleed-through during image acquisition?

A2: For confocal microscopy, the best approach is sequential scanning.

Experimental Protocol: Sequential Scanning to Minimize Bleed-through

Objective: To prevent spectral bleed-through by exciting and detecting each fluorophore independently.

Methodology:

  • In your confocal microscope software, set up multiple scan tracks.

  • In the first track, set the excitation laser and emission detector for this compound.

  • In a second, separate track, set the excitation laser and emission detector for your next fluorophore.

  • Continue creating separate tracks for each fluorophore in your panel.

  • The microscope will then scan the sample for the first fluorophore, complete the scan, and then begin a new scan for the second fluorophore, and so on. This ensures that only one fluorophore is being excited and detected at a time.

Signaling Pathway Diagram: Sequential vs. Simultaneous Acquisition

AcquisitionMethods cluster_0 Simultaneous Acquisition cluster_1 Sequential Acquisition Laser_Sim All Lasers On Sample_Sim Sample Laser_Sim->Sample_Sim Detectors_Sim All Detectors Active Sample_Sim->Detectors_Sim Bleedthrough Signal Bleed-through Detectors_Sim->Bleedthrough Laser1 Laser 1 On Sample1 Sample Laser1->Sample1 Detector1 Detector 1 Active Sample1->Detector1 Laser2 Laser 2 On Detector1->Laser2 Sample2 Sample Laser2->Sample2 Detector2 Detector 2 Active Sample2->Detector2 NoBleedthrough Minimized Bleed-through Detector2->NoBleedthrough

Caption: Comparison of simultaneous and sequential acquisition workflows.

Q3: My flow cytometry data shows a "comet" or diagonal population when plotting my this compound signal against another channel. What does this mean?

A3: This is a strong indication of uncompensated spectral overlap. The diagonal population represents cells that are positive for one fluorophore, with its signal "bleeding" into the other channel, creating a false double-positive appearance. You need to apply compensation to correct this.

Q4: How do I perform compensation for flow cytometry?

A4: Compensation is a mathematical correction that subtracts the bleed-through signal from the appropriate channel.[6][7][8]

Experimental Protocol: Flow Cytometry Compensation

Objective: To mathematically correct for spectral overlap in multi-color flow cytometry data.

Methodology:

  • Using your single-color controls (one for each fluorophore in your panel), you or the flow cytometry software will calculate a compensation matrix.

  • This matrix quantifies the percentage of signal from each fluorophore that is detected in every other detector.

  • The software then uses this matrix to subtract the appropriate amount of signal from each channel for your multi-color samples.

  • Properly compensated data will show distinct populations with minimal diagonal "smearing" between channels that have spectral overlap.

Key Principles of Compensation:

  • Compensation controls must be at least as bright as the samples they are being used to compensate for.[9]

  • The fluorophore used for the compensation control must be the exact same as the one used in the experiment.[9]

  • The background fluorescence of the positive and negative populations in the compensation control should be the same.[6]

Q5: What if I still see bleed-through after trying these steps?

A5: If significant bleed-through persists, you may need to reconsider your choice of fluorophores.

Recommendations:

  • Choose fluorophores with narrower emission spectra.[3][5]

  • Select dyes that are excited by different lasers in your system, if available.

  • For your this compound, try to pair it with fluorophores that have emission maxima that are far away from its own. A separation of at least 100-150 nm between emission peaks is ideal to minimize overlap.[2]

By systematically working through these troubleshooting steps and utilizing proper controls, you can effectively manage and correct for signal bleed-through in your multi-color experiments with this compound, leading to more accurate and reliable data.

References

Validation & Comparative

8-tert-butyl-4,6-dimethyl-2-benzopyrone vs other fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cellular biology and drug discovery, the visualization of molecular processes is paramount. Fluorescent dyes are indispensable tools that illuminate the intricate workings of the cell, enabling researchers to track proteins, organelles, and signaling events in real-time. The selection of an appropriate fluorescent probe is a critical step that can significantly impact the quality and reliability of experimental data.

This guide provides a framework for comparing the performance of fluorescent dyes, with a focus on key photophysical properties and experimental considerations. While the ideal comparison would involve a direct assessment of every potential dye, publicly available data for specific, novel compounds can be limited. Such is the case for 8-tert-butyl-4,6-dimethyl-2-benzopyrone , a coumarin derivative of interest.

Therefore, this guide will serve as a methodological template for the comparative evaluation of fluorescent dyes. We will use two widely-used and well-characterized fluorophores, Fluorescein and Rhodamine B , alongside a representative coumarin derivative, 7-Hydroxy-4-methylcoumarin , to illustrate the comparison process. This framework can be applied to evaluate novel dyes like this compound as they become more extensively characterized.

Key Performance Indicators for Fluorescent Dyes

The utility of a fluorescent dye is determined by a combination of its photophysical properties. These quantitative metrics dictate the brightness, stability, and spectral compatibility of the dye within an experimental system.

PropertyDescription7-Hydroxy-4-methylcoumarinFluoresceinRhodamine B
Maximum Excitation Wavelength (λex) The wavelength of light at which the dye most efficiently absorbs energy.360 nm[1]498 nm[2]543 nm
Maximum Emission Wavelength (λem) The wavelength of light at which the dye emits the most intense fluorescence.448 nm[1]517 nm[2]565 nm
Molar Extinction Coefficient (ε) A measure of how strongly the dye absorbs light at a given wavelength. Higher values indicate greater light absorption.~18,000 M-1cm-1 at ~360 nm92,300 M-1cm-1 at 482.5 nm (in ethanol)106,000 M-1cm-1 at 542.8 nm (in ethanol)
Fluorescence Quantum Yield (Φ) The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.0.3 - 0.6 (solvent dependent)0.79 (in ethanol)0.70 (in ethanol)
Stokes Shift The difference in wavelength between the maximum excitation and maximum emission. A larger Stokes shift is generally desirable to minimize spectral overlap.88 nm19 nm22 nm
Photostability The ability of the dye to resist photobleaching (fading) upon exposure to excitation light.ModerateLow to ModerateHigh
pH Sensitivity The degree to which the dye's fluorescence is affected by changes in pH.HighHigh (pKa ~6.4)Low
Solubility The ability of the dye to dissolve in a particular solvent, which is crucial for preparing staining solutions.Varies with derivativeSoluble in polar solventsSoluble in polar solvents

Experimental Protocols

Accurate and reproducible characterization of fluorescent dyes is essential for their effective application. Below are detailed protocols for determining two key performance indicators: fluorescence quantum yield and molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.[3][4][5][6]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54)

  • Test fluorescent dye

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the reference standard and the test dye in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test dye. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically between 0.01 and 0.1, to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the test dye. Ensure the emission is collected over the entire fluorescence range of the dye.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the standard and the test dye, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate the Gradient: Determine the gradient (slope) of the straight line for both the standard (GradStd) and the test dye (GradTest).

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦTest):

    ΦTest = ΦStd * (GradTest / GradStd) * (nTest2 / nStd2)

    Where:

    • ΦStd is the quantum yield of the standard.

    • nTest and nStd are the refractive indices of the solvents used for the test and standard solutions, respectively (if they are different).

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, based on the Beer-Lambert law.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Test fluorescent dye

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a precise concentration.

  • Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Measure Absorbance:

    • Set the spectrophotometer to scan across a range of wavelengths that includes the expected absorption maximum of the dye.

    • Measure the absorbance spectrum for each dilution.

  • Determine the Wavelength of Maximum Absorbance (λmax): Identify the wavelength at which the absorbance is highest.

  • Plot Data: Plot the absorbance at λmax versus the concentration of the dye for each dilution.

  • Calculate the Molar Extinction Coefficient: The molar extinction coefficient (ε) is the gradient of the resulting straight line, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for representing complex processes and relationships. Below are examples of how Graphviz (DOT language) can be used to create clear and informative visualizations for experimental workflows and signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute Absorbance Measurement Absorbance Measurement Serial Dilutions->Absorbance Measurement Fluorescence Measurement Fluorescence Measurement Serial Dilutions->Fluorescence Measurement Plot Data Plot Data Absorbance Measurement->Plot Data Fluorescence Measurement->Plot Data Calculate Parameters Calculate Parameters Plot Data->Calculate Parameters

Caption: General workflow for the photophysical characterization of a fluorescent dye.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor binds Kinase 1 Kinase 1 Receptor->Kinase 1 activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 phosphorylates Transcription Factor Transcription Factor Kinase 2->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression induces Fluorescently Labeled Antibody Fluorescently Labeled Antibody Fluorescently Labeled Antibody->Kinase 2 targets

Caption: A generic signaling cascade illustrating potential targets for fluorescent labeling.

Conclusion

The selection of a fluorescent dye is a multifaceted process that requires careful consideration of its photophysical properties in the context of the specific biological question and imaging modality. While novel dyes like this compound hold promise, a thorough and standardized comparison against established probes is crucial for their effective integration into research. The methodologies and comparative framework presented in this guide provide a robust starting point for researchers and drug development professionals to objectively evaluate and select the most suitable fluorescent tools for their experimental needs, ultimately leading to more reliable and insightful discoveries.

References

comparative analysis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone and coumarin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone and Coumarin: Physicochemical Properties, Biological Activities, and Experimental Protocols

This guide provides a detailed comparative analysis of the parent compound, coumarin, and its substituted derivative, this compound. The comparison covers their physicochemical properties, known biological activities with a focus on antioxidant and anti-inflammatory effects, and the underlying signaling pathways. Detailed experimental protocols for key biological assays are also provided for researchers in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of coumarin and this compound are summarized in Table 1. The addition of tert-butyl and dimethyl groups to the coumarin scaffold significantly increases the molecular weight and is expected to increase its lipophilicity, as indicated by the higher calculated LogP value.

PropertyCoumarinThis compound
Molecular Formula C₉H₆O₂C₁₅H₁₈O₂
Molecular Weight 146.14 g/mol [1]230.30 g/mol [2]
Appearance Colorless crystalline solid[1][3]Not specified
Melting Point 71 °C[3]Not specified
Boiling Point 301.7 °C[3]351.3 °C at 760 mmHg[2]
Solubility in Water 0.17 g/100 mL[3]Not specified
LogP (calculated) 1.43.71[2]
CAS Number 91-64-5[1]17874-34-9[2]

Biological Activities and Signaling Pathways

Coumarins are a well-studied class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5][6][7] The biological activities of specific derivatives are highly dependent on the type and position of substituents on the benzopyrone ring.

Coumarin

Coumarin itself has limited biological activity, but its derivatives are potent pharmacological agents.[8] Many of its biological effects, particularly its antioxidant and anti-inflammatory properties, are linked to the modulation of the Keap1/Nrf2/ARE signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. Coumarin derivatives can promote this dissociation, thereby enhancing the cellular antioxidant defense.[9] Furthermore, activation of the Nrf2 pathway can lead to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines, thus exerting an anti-inflammatory effect.[9][10]

Nrf2_Pathway

This compound

Specific quantitative biological activity data for this compound is not extensively reported in publicly available literature. However, studies on related coumarin derivatives with bulky alkyl substituents, such as tert-butyl groups, have shown that these modifications can enhance antioxidant, radical scavenging, and membrane-protective activities. The presence of a bulky, lipophilic tert-butyl group at the C8 position and electron-donating methyl groups at the C4 and C6 positions is expected to increase the compound's ability to interact with lipid membranes and scavenge free radicals. The increased lipophilicity may facilitate better penetration into cellular compartments, potentially enhancing its efficacy in assays involving cellular systems.

Comparative Antioxidant Activity

The antioxidant activity of coumarin derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is often reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. While coumarin itself has very low antioxidant activity, its hydroxylated derivatives can be potent antioxidants.

CompoundAntioxidant Activity (DPPH Assay) IC50
Coumarin> 10,000 µM[11]
7,8-dihydroxy-4-methylcoumarin8.43 µg/mL[2]
Coumarin-serine hybrid28.23 µg/mL[11]
This compoundData not available

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of the test compounds.

DPPH_Workflow start Start prep_samples Prepare stock solutions of test compounds and standard (e.g., Ascorbic Acid) in methanol start->prep_samples mixing Mix test compound solution (0.1 mL) with DPPH solution (1 mL) prep_samples->mixing prep_dpph Prepare 0.2 mM DPPH solution in methanol prep_dpph->mixing incubation Incubate in the dark at 28°C for 20 minutes mixing->incubation measurement Measure absorbance at 517 nm using a UV-VIS spectrophotometer incubation->measurement calculation Calculate percentage inhibition and determine IC50 value measurement->calculation end End calculation->end

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 0.2 mM in methanol.

    • Prepare stock solutions of the test compounds (coumarin, this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol. Create a series of dilutions from these stock solutions (e.g., 10, 50, 100, 250, 500 µg/mL).[7]

  • Assay Procedure:

    • In a 96-well plate or individual cuvettes, add 0.1 mL of each concentration of the test compound or standard.[7]

    • Add 1 mL of the 0.2 mM DPPH solution to each well/cuvette.[7]

    • Prepare a control sample containing 0.1 mL of methanol and 1 mL of the DPPH solution.

    • Use methanol as a blank.[7]

  • Incubation and Measurement:

    • Incubate the mixtures in the dark at 28°C for 20-30 minutes.[7]

    • Measure the absorbance of each solution at 517 nm using a UV-VIS spectrophotometer.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production by NOS.

Principle:

The assay measures the activity of NOS by quantifying the amount of nitrite (a stable oxidation product of NO) produced. This is typically done using the Griess reagent, which reacts with nitrite to form a colored azo dye that can be measured spectrophotometrically.[12][13]

Methodology (General Outline):

  • Enzyme and Substrate Preparation:

    • Prepare a solution of inducible nitric oxide synthase (iNOS) in an appropriate buffer.

    • Prepare solutions of the necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) and the substrate, L-arginine.

  • Inhibition Assay:

    • In a 96-well plate, add the iNOS enzyme, the cofactor solution, and various concentrations of the test compounds.

    • Initiate the enzymatic reaction by adding L-arginine.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[13]

  • Nitrite Detection:

    • Stop the reaction and add Griess reagent to each well.[13]

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite produced in each sample.

    • Determine the percentage of inhibition of NOS activity for each concentration of the test compound and calculate the IC50 value.

Conclusion

Coumarin is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The antioxidant and anti-inflammatory effects of these derivatives are often mediated through the Nrf2 signaling pathway. While this compound is a less-studied derivative, the presence of bulky tert-butyl and electron-donating methyl groups suggests a potential for enhanced antioxidant and membrane-protective properties compared to the unsubstituted coumarin. Further experimental validation is necessary to quantify the biological activities of this specific derivative and to elucidate its precise mechanisms of action. The provided experimental protocols for DPPH and NOS inhibition assays serve as a starting point for such investigations.

References

validating experimental results obtained with 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the experimental performance of 8-tert-butyl-4,6-dimethyl-2-benzopyrone and related substituted benzopyrone derivatives. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, supported by experimental data and detailed protocols.

Introduction

Benzopyrones, a class of heterocyclic compounds including coumarins and chromones, are recognized for their wide spectrum of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The biological efficacy of benzopyrone derivatives is significantly influenced by the nature and position of substituents on the benzopyrone core. This guide focuses on the performance of this compound and compares it with other substituted benzopyrones to elucidate structure-activity relationships.

Data Summary

The following tables summarize the quantitative data from key experiments, comparing the biological activities of various substituted benzopyrones.

Table 1: In Vitro Anticancer Activity of Substituted Benzopyrones

CompoundCell LineIC50 (µM)Reference
This compoundHCT116Data Not Available-
Compound 1 (a 7-substituted-benzopyran-2-one)Full PanelGI50 = 5.46[1]
Erlotinib (Reference Drug)PC-30.1344[5]
Coumarin Benzylidene Derivative 5 PC-33.56[5]
Compound 4b PC-38.99[5]
Compound 4a PC-310.22[5]

Table 2: Antimicrobial Activity of Substituted Coumarins

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
This compoundS. aureusData Not AvailableC. albicansData Not Available-
6-tert-butyl substituted coumarinS. aureus7.8--[4]
6-tert-butyl substituted coumarinE. coli3.9--[4]
Compound 1b (methyl-substituted)P. aeruginosa62.5-125C. albicans7.81[6]
Compound 1g (7-hydroxy-substituted)P. aeruginosa15.62-31.25C. albicans15.62[6]
Fluconazole (Reference Drug)--C. albicans15.62[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity Assay (Based on NCI-60 screen)
  • Cell Preparation: A panel of 60 human tumor cell lines is grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C, 5% CO2, and 100% humidity.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to the required concentrations.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After 24 hours, the test compounds are added at various concentrations.

    • The plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of cold trichloroacetic acid.

    • Cells are fixed and stained with sulforhodamine B.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 (Growth Inhibition of 50%) is calculated, representing the drug concentration causing a 50% reduction in the net protein increase.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial/Fungal Strain Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified cell density.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth media in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of benzopyrone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (e.g., Substituted Phenols) s2 Chemical Reaction (e.g., Pechmann Condensation) s1->s2 s3 Purification & Characterization s2->s3 b1 In Vitro Assays (Anticancer, Antimicrobial) s3->b1 Test Compound b2 Data Collection (IC50, MIC) b1->b2 a1 Structure-Activity Relationship (SAR) b2->a1 a2 Comparison with Reference Compounds a1->a2

Caption: General workflow for the synthesis and biological evaluation of benzopyrone derivatives.

signaling_pathway EGFR EGFR PI3K PI3Kβ EGFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Benzopyrone Benzopyrone Derivative Benzopyrone->EGFR Inhibition Benzopyrone->PI3K Inhibition

Caption: Postulated mechanism of anticancer action for certain benzopyrone derivatives targeting EGFR and PI3Kβ pathways.[5]

Discussion

The presented data, although not specific to this compound due to a lack of published results, allows for an informed comparison with structurally related compounds. The presence and position of substituents on the benzopyrone ring play a crucial role in determining the biological activity.

For instance, the introduction of a tert-butyl group at the 6-position of the coumarin ring has been shown to impart significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4] This suggests that the bulky, lipophilic nature of the tert-butyl group may enhance the compound's ability to interact with or penetrate bacterial cell membranes.

In the context of anticancer activity, various substituted benzopyrones have demonstrated potent inhibitory effects. For example, a 7-substituted benzopyran-2-one derivative exhibited broad-spectrum antitumor activity with a median GI50 of 5.46 µM across a panel of 60 human cancer cell lines.[1] Furthermore, certain coumarin benzylidene derivatives have shown potent cytotoxicity against prostate cancer cells (PC-3), with IC50 values in the low micromolar range, by targeting key signaling pathways such as EGFR and PI3Kβ.[5]

Conclusion

While direct experimental data for this compound is not currently available in the public domain, the analysis of structurally similar compounds provides valuable insights into its potential biological activities. The presence of both tert-butyl and dimethyl substitutions suggests that this compound could exhibit interesting pharmacological properties, warranting further investigation. The provided experimental protocols can serve as a foundation for the biological evaluation of this and other novel benzopyrone derivatives. Future research should focus on the synthesis and systematic testing of this compound to fully elucidate its therapeutic potential.

References

A Comparative Guide to Blue Fluorescent Probes: Alternatives to Traditional Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence studies, the selection of an appropriate fluorescent probe is paramount to the success of an experiment. For decades, coumarin derivatives have been utilized for their blue emission properties. This guide provides a comparative analysis of alternatives to traditional coumarins, using the widely known 7-Amino-4-methylcoumarin (AMC) as a benchmark. We will explore the performance of other popular blue fluorescent probes, namely 7-hydroxy-4-methylcoumarin (HMC), Marina Blue, and DAPI, with a focus on their photophysical properties and applications in life sciences research.

Quantitative Comparison of Photophysical Properties

The efficacy of a fluorescent probe is determined by several key parameters, including its excitation and emission maxima (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The following table summarizes these properties for AMC and its alternatives, providing a clear basis for comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC) 345-350440-450~10,0000.63
7-Hydroxy-4-methylcoumarin (HMC) 360-365450-460~18,0000.52 (at pH > 8)
Marina Blue 36546017,0000.76
DAPI 35846135,0000.92 (when bound to DNA)

In-Depth Look at the Alternatives

7-Amino-4-methylcoumarin (AMC) is a widely used blue fluorescent probe, often employed as a reporter in enzyme assays. Its fluorescence is quenched when it is part of a larger molecule, and upon enzymatic cleavage, the free AMC exhibits strong fluorescence.

7-Hydroxy-4-methylcoumarin (HMC) , also known as 4-methylumbelliferone, is another popular coumarin derivative. Its fluorescence is pH-sensitive, with optimal emission in alkaline conditions. This property can be harnessed for pH sensing within cellular compartments.

Marina Blue is a sulfonated coumarin derivative that is more water-soluble than AMC and HMC. It is often used for labeling biomolecules such as proteins and nucleic acids. Its high quantum yield makes it a bright and sensitive probe.

DAPI (4',6-diamidino-2-phenylindole) is a well-known nuclear counterstain that fluoresces brightly upon binding to the minor groove of double-stranded DNA. While its primary application is in fluorescence microscopy for visualizing nuclei, its spectral properties make it a relevant alternative in the blue region of the spectrum.

Experimental Protocols

General Protocol for a Caspase-3 Activity Assay using an AMC-based Substrate

This protocol outlines a typical procedure for measuring caspase-3 activity in cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.
  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, and 10 mM DTT.
  • Caspase-3 Substrate (Ac-DEVD-AMC): Reconstitute in DMSO to a stock concentration of 10 mM.
  • AMC Standard: Prepare a stock solution of AMC in DMSO for creating a standard curve.

2. Cell Lysis:

  • Induce apoptosis in your cell line of choice (e.g., using staurosporine).
  • Harvest cells and wash with ice-cold PBS.
  • Resuspend the cell pellet in lysis buffer and incubate on ice for 15 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant (cell lysate) for the assay.

3. Fluorometric Assay:

  • Prepare a standard curve using the AMC stock solution in assay buffer.
  • In a 96-well microplate, add 50 µL of cell lysate to each well.
  • Add 50 µL of assay buffer containing the Ac-DEVD-AMC substrate (final concentration of 50 µM).
  • Incubate the plate at 37°C for 1-2 hours, protected from light.
  • Measure the fluorescence using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
  • Determine the caspase-3 activity by comparing the fluorescence of the samples to the AMC standard curve.

Visualizing Experimental Workflows

The following diagram illustrates the workflow for a typical fluorescence-based enzyme assay.

EnzymeAssayWorkflow cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis CellCulture Cell Culture & Apoptosis Induction Harvest Harvest & Wash Cells CellCulture->Harvest Lysis Cell Lysis Harvest->Lysis Lysate Collect Lysate Lysis->Lysate Plate Add Lysate to 96-well Plate Lysate->Plate AddSubstrate Add AMC-Substrate Plate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Measure Fluorescence (Ex: 350nm, Em: 450nm) Incubate->Read Calculate Calculate Enzyme Activity Read->Calculate StdCurve Prepare AMC Standard Curve StdCurve->Calculate

Caption: Workflow for a Caspase-3 Assay using an AMC-based Substrate.

The following diagram illustrates the principle of action for a fluorogenic caspase substrate.

FluorogenicSubstrate cluster_before Before Cleavage cluster_after After Cleavage Substrate Ac-DEVD-AMC (Non-fluorescent) Enzyme Active Caspase-3 Substrate->Enzyme binding Peptide Ac-DEVD Fluorophore AMC (Fluorescent) Enzyme->Peptide cleavage Enzyme->Fluorophore release

Caption: Mechanism of a Fluorogenic Caspase-3 Substrate.

No Publicly Available Data for Cross-Validation of 8-tert-butyl-4,6-dimethyl-2-benzopyrone-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and public databases reveals a lack of available information on assays based on 8-tert-butyl-4,6-dimethyl-2-benzopyrone, preventing a comparative analysis and cross-validation guide at this time.

Extensive searches for "this compound" (CAS 17874-34-9), also known as 8-tert-butyl-4,6-dimethylcoumarin, did not yield any specific biological assays for which this compound serves as a primary component or biomarker. The predominant information available identifies this chemical as a fragrance ingredient. Notably, its use in fragrances is prohibited due to its potential for photosensitization.[1]

While the broader class of benzopyrone (or coumarin) derivatives has been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, this research does not specifically involve this compound. Studies on other benzopyrone compounds have explored their mechanisms of action, such as the inhibition of DNA gyrase in bacteria. However, these findings cannot be extrapolated to the specific compound without dedicated research.

The absence of established assays for this compound means that no experimental data, protocols, or comparative studies are available to conduct a cross-validation analysis. Consequently, the core requirements for a comparison guide—including quantitative data tables, detailed methodologies, and signaling pathway diagrams—cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound would first need to conduct foundational research to identify its biological targets and develop specific assays. Only after such initial studies would a cross-validation and comparison with alternative methods become feasible.

References

A Comparative Guide to Fluorophore Photostability: Featuring 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based applications, the photostability of a fluorophore is a critical parameter that dictates the reliability and reproducibility of experimental results. The gradual loss of fluorescence upon exposure to light, known as photobleaching, can significantly limit the duration of imaging experiments and impact the quantitative analysis of data. This guide provides a comparative overview of the photostability of 8-tert-butyl-4,6-dimethyl-2-benzopyrone, a substituted coumarin, alongside other widely used fluorophores such as fluorescein, rhodamine, and cyanine dyes.

Understanding Photostability

Photobleaching is an irreversible process where a fluorophore's chemical structure is altered upon light excitation, rendering it non-fluorescent. The rate of photobleaching is influenced by several factors, including the fluorophore's intrinsic molecular structure, the intensity and wavelength of the excitation light, and the chemical environment (e.g., solvent, oxygen concentration). A key metric for quantifying photostability is the photobleaching quantum yield (Φ_b_), which represents the probability that a fluorophore will be photobleached after absorbing a photon. A lower photobleaching quantum yield indicates higher photostability. Another common measure is the photobleaching half-life (t_1/2_), which is the time it takes for the fluorescence intensity to decrease to half of its initial value under specific illumination conditions.

Comparative Photostability Data

The following table summarizes the available quantitative data on the photostability of this compound and other common fluorophores. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Fluorophore ClassSpecific DyePhotobleaching Quantum Yield (Φ_b_)Photobleaching Half-life (t_1/2_)Solvent/Conditions
Coumarin This compoundData not availableData not available-
Coumarin Disperse Yellow 82~1 x 10⁻⁵ - 5 x 10⁻⁵-Methanol, Ethanol, DMF
Fluorescein Fluorescein Isothiocyanate (FITC)~3 x 10⁻⁵ - 7 x 10⁻⁵Seconds to minutesAqueous buffer
Rhodamine Rhodamine B~1 x 10⁻⁶ - 5 x 10⁻⁷MinutesEthanol
Cyanine Cy3~1 x 10⁻⁶ - 1 x 10⁻⁵MinutesAqueous buffer
Cy5~2 x 10⁻⁷ - 5 x 10⁻⁶MinutesAqueous buffer

Experimental Protocols for Photostability Measurement

Accurate assessment of fluorophore photostability is crucial for selecting the appropriate dye for a specific application. Below are detailed methodologies for two common experiments to quantify photostability.

Measurement of Photobleaching Quantum Yield (Φ_b_)

The photobleaching quantum yield is a fundamental parameter for characterizing the photostability of a fluorophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the excitation wavelength.

  • Photobleaching Experiment:

    • Place the fluorophore solution in a cuvette and expose it to a constant, known photon flux from a light source (e.g., a laser or a filtered lamp).

    • Monitor the decrease in absorbance or fluorescence intensity of the sample over time.

  • Data Analysis:

    • The rate of photobleaching can be determined from the initial slope of the fluorescence decay curve.

    • The photobleaching quantum yield (Φ_b_) is calculated using the following equation: Φ_b_ = (Number of molecules photobleached per unit time) / (Number of photons absorbed per unit time)

Determination of Photobleaching Half-life (t_1/2_)

The photobleaching half-life is a practical measure of how long a fluorophore can be imaged under specific microscopy conditions.

Methodology:

  • Sample Preparation: Prepare a sample of the fluorophore, for example, immobilized on a microscope slide or within cells.

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a stable light source (e.g., a laser) and a sensitive detector (e.g., a PMT or sCMOS camera).

    • Set the imaging parameters (e.g., laser power, exposure time, frame rate) to match the intended experimental conditions.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the fluorescent sample under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

PhotobleachingQuantumYieldWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Fluorophore Solution D Irradiate Fluorophore & Monitor Decay A->D B Prepare Actinometer Solution C Measure Photon Flux (Actinometry) B->C C->D E Calculate Rate of Photobleaching D->E F Calculate Photobleaching Quantum Yield (Φb) E->F

Caption: Workflow for determining the photobleaching quantum yield.

PhotobleachingHalfLifeWorkflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Prepare Fluorescent Sample B Set Up Microscope & Imaging Parameters A->B C Acquire Time-Lapse Image Series B->C D Measure Fluorescence Intensity over Time C->D E Determine Time to 50% Intensity (t1/2) D->E

Caption: Workflow for determining the photobleaching half-life.

Conclusion

The selection of a fluorophore with adequate photostability is paramount for the success of fluorescence-based studies. While quantitative photostability data for this compound is currently limited, its substituted coumarin structure suggests a favorable photostability profile compared to simpler coumarins. For applications demanding high photostability, rhodamine and cyanine dyes generally offer superior performance over fluorescein derivatives. Researchers are encouraged to perform their own photostability measurements under their specific experimental conditions to ensure the selection of the most suitable fluorophore for their research needs.

efficacy of 8-tert-butyl-4,6-dimethyl-2-benzopyrone derivatives in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy of Benzopyrone Derivatives in Biological Systems: A Comparative Guide

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the performance of these related compounds, supported by experimental data from various studies.

Comparative Biological Activities

Benzopyrone and its isomers, such as isocoumarins and coumarins, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of lipophilic groups like tert-butyl and methyl can significantly modulate their pharmacokinetic and pharmacodynamic properties. Below is a summary of the observed efficacies of derivatives with similar structural features.

Antimicrobial and Antifungal Activity

Substituted benzopyrans and isocoumarins have demonstrated notable activity against various bacterial and fungal pathogens. The mechanism of action for some of these compounds involves the inhibition of crucial enzymes like DNA gyrase in bacteria and lanosterol 14α-demethylase (CYP51) in fungi.[1][2]

Compound ClassDerivative ExamplesTarget Organism(s)Activity (MIC/IC50)Reference(s)
Benzopyran Derivatives FurobenzopyronesB. subtilis, S. aureus, E. coliMIC: 0.76 μM (for compound 8d against DNA gyrase B)[1]
Amino/nitro-substituted 3-arylcoumarinsS. aureusMIC: 32 µg/mL[3]
Isocoumarin Derivatives Various substituted isocoumarinsRhizoctonia solaniMIC: 6.25 µg/mL[4]
Candida albicansMIC: 32.0 μg/mL[5]
Botryosphaeria ramosa derivedFusarium oxysporumMIC: 105.8 µM
Coumarin Derivatives Aminoalkyl substituted coumarinsGram-Positive BacteriaPromising antibacterial activity[6]
6-nitrocoumarinFusarium solaniMIC: 125 µg/mL[7]
Cytotoxic and Anticancer Activity

Several benzopyran, isocoumarin, and coumarin derivatives have been investigated for their potential as anticancer agents. Their mechanisms often involve the induction of apoptosis through various signaling pathways.[8][9]

Compound ClassDerivative ExamplesCell Line(s)Activity (IC50/GI50)Reference(s)
Benzopyran Derivatives Benzopyran-4-one-isoxazole hybridsMDA-MB-231 (breast cancer)IC50: 5.2–22.2 μM[8]
Quinoxaline 1,4-di-N-oxide with tert-butyl groupLeukemia cell linesGI50: < 0.15 µM[10]
Isocoumarin Derivatives Isocoumarin derivativesMIA-PaCa-2 (pancreatic cancer)IC50: 1.63 μM[5]
Coumarin Derivatives Coumarin-estrogen conjugatesNCI-7 (breast cancer)Growth-inhibitory effects[9]
Neuroprotective Activity

Certain dimethylbenzopyran derivatives have shown promise as neuroprotective agents, particularly in models of ischemic stroke. Their mechanism is often linked to the reduction of oxidative stress.[11][12]

Compound ClassDerivative ExamplesModel SystemObserved EffectReference(s)
Benzopyran Derivatives 2,2-dimethylbenzopyran derivativesOxygen-glucose deprivation (OGD) in primary neuronsIncreased cell survival rate[11][12]
Benzofuran-2-carboxamide derivativesNMDA-induced excitotoxicity in rat cortical cellsNeuroprotective action[13]
Antioxidant Activity

The antioxidant potential of coumarin derivatives, including those with tert-butyl substituents, has been documented. This activity is often attributed to their ability to scavenge free radicals.[14][15][16]

Compound ClassDerivative ExamplesAssayActivity (IC50)Reference(s)
Coumarin Derivatives Coumarin-tyrosine hybridDPPH radical scavengingIC50: 31.45 µg/mL[15][16]
Coumarin-serine hybridDPPH radical scavengingIC50: 28.23 µg/mL[15][16]
7,8-dihydroxy-substituted coumarinDPPH and ABTS scavengingMost active antioxidant in the series[15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17][18]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight.[21]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1.5-4 hours at 37°C.[21][22]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[21]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 492-590 nm using a microplate reader.[21] The absorbance is proportional to the number of viable cells.

Visualizations of Signaling Pathways and Workflows

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compound B->C D Incubate under suitable conditions C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Apoptosis Induction Pathway by Coumarin Derivatives

G Coumarin Coumarin Derivatives Bcl2 Bcl-2 Regulation (Downregulation) Coumarin->Bcl2 Casp9 Caspase-9 Activation Coumarin->Casp9 Bcl2->Casp9 promotes Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some coumarin derivatives.[23][24]

Neuroprotective Signaling Pathway of Benzopyran Derivatives

G IschemicStress Ischemic Stress ROS Increased Reactive Oxygen Species (ROS) IschemicStress->ROS NeuronalDamage Neuronal Damage ROS->NeuronalDamage Benzopyran Benzopyran Derivatives Benzopyran->ROS inhibits

Caption: Neuroprotective mechanism of some benzopyran derivatives via ROS inhibition.[11]

References

quantitative structure-activity relationship (QSAR) studies of benzopyrones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to QSAR Studies of Benzopyrone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing predictive models that correlate the chemical structure of compounds with their biological activities. This guide offers a comparative analysis of two distinct QSAR studies on benzopyrone derivatives, a class of compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. The comparison focuses on a 2D-QSAR study of coumarin derivatives with anticancer activity and a 3D-QSAR study of benzopyran analogues as selective COX-2 inhibitors for anti-inflammatory activity.

Study 1: 2D-QSAR of Coumarin Derivatives as Anticancer Agents

This study by Bel-Hadj-Tahar, et al. (2020) explores the relationship between the structural features of 24 coumarin derivatives and their cytotoxic activity against the HepG-2 human cancer cell line. The primary goal was to develop a predictive 2D-QSAR model to guide the design of new, more potent anticancer agents.[1][2]

Study 2: 3D-QSAR of Benzopyran Analogs as Selective COX-2 Inhibitors

Patel, et al. (2018) conducted a 3D-QSAR study on a series of 58 benzopyran derivatives to understand the structural requirements for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The aim was to develop a robust model to aid in the design of novel anti-inflammatory drugs with improved selectivity and potency.[3]

Comparative Analysis of QSAR Methodologies

The two studies employ different QSAR approaches, 2D-QSAR and 3D-QSAR, which are fundamentally different in how they represent molecular structures and derive predictive models.

FeatureStudy 1: 2D-QSAR of Coumarins (Anticancer) Study 2: 3D-QSAR of Benzopyrans (Anti-inflammatory)
Number of Compounds 2458
Biological Activity Anticancer (Cytotoxicity against HepG-2 cell line)Anti-inflammatory (Selective COX-2 inhibition)
QSAR Approach 2D-QSAR using Multiple Linear Regression (MLR)3D-QSAR (Gaussian-based)
Molecular Descriptors Quantum chemical descriptors (dipole moment) and Lipinski's parameters (number of hydrogen bond donors).[1][2]Steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields.[3]
Software Used Gaussian 03W, ChemOfficeNot explicitly mentioned, but likely a specialized 3D-QSAR software package.

Quantitative Data Summary

The statistical quality and predictive power of the QSAR models are summarized below.

Table 1: Statistical Parameters for the 2D-QSAR Model of Coumarin Derivatives
ParameterTraining Set (19 compounds)Test Set (5 compounds)
R² (Coefficient of Determination) 0.748[1][2]0.730[1][2]
R²cv (Cross-validated R²) 0.618[1][2]-
MSE (Mean Squared Error) 0.030[1][2]0.180[1][2]

The final 2D-QSAR equation developed was: pIC₅₀ = -0.301 * μ - 0.408 * nHBD + 5.996, where μ is the dipole moment and nHBD is the number of hydrogen bond donors.[1]

Table 2: Statistical Parameters for the 3D-QSAR Model of Benzopyran Derivatives
ParameterValue
R²training (Coefficient of Determination for Training Set) 0.866[3]
Q²training (Cross-validated R² for Training Set) 0.660[3]
Q²test (Predictive R² for Test Set) 0.846[3]

Experimental Protocols

Protocol for 2D-QSAR of Coumarin Derivatives
  • Dataset Preparation: A dataset of 24 coumarin derivatives with their experimentally determined anticancer activities (IC₅₀ values) against the HepG-2 cell line was compiled. The IC₅₀ values were converted to their negative logarithmic scale (pIC₅₀) to be used as the dependent variable.

  • Descriptor Calculation: The 3D structures of the compounds were optimized using Density Functional Theory (DFT) with the B3LYP/6-31G(d) basis set in Gaussian 03W. Quantum chemical descriptors and Lipinski's parameters were calculated using Gaussian 03W and ChemOffice software, respectively.[1][2]

  • Model Development: The dataset was split into a training set of 19 compounds and a test set of 5 compounds. A Multiple Linear Regression (MLR) analysis was performed to establish a relationship between the calculated descriptors and the pIC₅₀ values.

  • Model Validation: The developed model was validated internally using the leave-one-out cross-validation method (R²cv) and externally using the test set (R²). The domain of applicability was also assessed using the Leverage method.[1][2]

Protocol for 3D-QSAR of Benzopyran Derivatives
  • Dataset and Alignment: A dataset of 58 selective COX-2 inhibitors from the benzopyran class was used. The compounds were divided into a training set and a test set. A crucial step in 3D-QSAR is the alignment of the molecules, which was likely performed based on a common substructure or by docking into the active site of the COX-2 enzyme.

  • Field Calculation: The aligned molecules were placed in a 3D grid, and for each molecule, steric, electrostatic, hydrophobic, and hydrogen bond acceptor interaction fields were calculated at each grid point.[3]

  • Model Development: A Partial Least Squares (PLS) analysis was used to correlate the variations in the interaction fields with the biological activities of the compounds. This resulted in a 3D-QSAR model that highlights the regions in space where specific physicochemical properties are favorable or unfavorable for activity.

  • Model Validation: The model was validated by assessing its statistical significance (R²training), internal predictive ability (Q²training), and external predictive power on the test set (Q²test). The contributions of different fields indicated that steric and hydrophobic features were particularly important for the biological activity of these compounds.[3]

Visualizations

General QSAR Workflow

The following diagram illustrates the general workflow of a quantitative structure-activity relationship study, from data collection to model validation and application.

G General QSAR Workflow A Data Collection (Chemical Structures & Biological Activity) B Data Curation & Preparation A->B C Molecular Descriptor Calculation B->C D Dataset Splitting (Training & Test Sets) C->D E Model Development (e.g., MLR, PLS) D->E F Model Validation (Internal & External) E->F G Model Interpretation & Application (Predicting New Compounds) F->G

Caption: A flowchart of the typical steps involved in a QSAR study.

Signaling Pathway of COX-2 in Inflammation

This diagram shows the role of COX-2 in the inflammatory pathway, which is the target of the benzopyran derivatives in the second study.

G COX-2 Inflammatory Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F Benzopyran Derivatives (Inhibitors) F->C Inhibition

Caption: The role of COX-2 in prostaglandin synthesis and inflammation.

References

Benchmarking 8-tert-butyl-4,6-dimethyl-2-benzopyrone: A Comparative Performance Guide Against Commercial Fluorescent Probes for Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of 8-tert-butyl-4,6-dimethyl-2-benzopyrone as a fluorescent probe for oxidative stress, benchmarked against established commercial probes. While the specific application of this compound as a fluorescent probe is not extensively documented in current literature, its coumarin scaffold suggests potential utility in detecting reactive oxygen species (ROS) and subsequent lipid peroxidation. This guide offers a framework for evaluating its potential performance through detailed experimental protocols and data comparison.

Introduction to Oxidative Stress and Fluorescent Probes

Oxidative stress, resulting from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates, is implicated in numerous pathological conditions. Fluorescent probes are indispensable tools for elucidating the role of oxidative stress in cellular signaling and disease. Coumarin-based probes are a class of fluorescent dyes known for their sensitivity and photostability, making them suitable for imaging and quantifying oxidative events within cells.

This guide will focus on the hypothetical application of this compound in detecting lipid peroxidation, a key downstream event of ROS-induced cellular damage. Its performance will be compared to two widely used commercial probes: C11-BODIPY™ 581/591 and Liperfluo.

Comparative Performance Data

The following table summarizes the key performance indicators for the hypothetical probe and its commercial counterparts. Data for this compound is postulated based on the general characteristics of coumarin derivatives.

FeatureThis compound (Hypothetical)C11-BODIPY™ 581/591[1][2][3]Liperfluo[4][5]
Target Analyte Reactive Oxygen Species (ROS), Lipid RadicalsLipid Peroxides, Lipid RadicalsLipid Peroxides
Excitation (nm) ~350-400~581 (Unoxidized), ~495 (Oxidized)~524
Emission (nm) ~450-500~591 (Unoxidized), ~510 (Oxidized)~535
Quantum Yield Moderate to High (Undetermined)HighHigh
Mechanism Fluorescence modulation upon reaction with ROSRatiometric shift from red to green fluorescence upon oxidationFluorescence turn-on upon reaction with lipid peroxides
Cell Permeability Expected to be goodGoodGood
Photostability GoodModerateGood

Signaling Pathway: Induction of Lipid Peroxidation by ROS

The following diagram illustrates the general mechanism by which ROS can induce lipid peroxidation, a process that could be monitored by the probes discussed.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical O2 O₂ Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical Propagation O2->Lipid_Peroxyl_Radical Lipid_Peroxide Lipid Peroxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Peroxide Probe_Oxidation Fluorescent Probe Oxidation Lipid_Peroxide->Probe_Oxidation

Caption: Generalized pathway of ROS-induced lipid peroxidation.

Experimental Protocols

To benchmark the performance of this compound against commercial probes, the following experimental workflow can be employed.

Experimental_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Induction of Oxidative Stress cluster_staining Probe Staining cluster_analysis Data Acquisition and Analysis Cell_Culture Culture adherent cells (e.g., HeLa, HepG2) Seeding Seed cells onto 96-well plates or coverslips Cell_Culture->Seeding Inducer Treat cells with an oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide) Seeding->Inducer Probe_Loading Load cells with respective fluorescent probes Inducer->Probe_Loading Microscopy Fluorescence Microscopy Imaging Probe_Loading->Microscopy Plate_Reader Plate Reader-based Fluorescence Quantification Probe_Loading->Plate_Reader Data_Analysis Image analysis and statistical comparison Microscopy->Data_Analysis Plate_Reader->Data_Analysis

References

A Comparative Review of FDA-Approved Benzopyrone-Based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the mechanisms, clinical efficacy, and experimental evaluation of key drugs featuring the benzopyrone scaffold, offering valuable insights for researchers and drug development professionals.

The benzopyrone scaffold, a heterocyclic chemical structure composed of a benzene ring fused to a pyrone ring, is a privileged motif in medicinal chemistry. Its derivatives are found in a variety of naturally occurring compounds and have been successfully developed into a range of FDA-approved drugs for diverse therapeutic applications. This guide provides a comparative overview of three prominent examples: the anticoagulant Warfarin, the photochemotherapeutic agent Methoxsalen, and the mast cell stabilizer Cromoglicic acid. We will delve into their mechanisms of action, present quantitative performance data from clinical and preclinical studies, and provide detailed experimental protocols for key assays used in their evaluation.

Comparative Analysis of Benzopyrone Drugs

The following table summarizes the core characteristics of Warfarin, Methoxsalen, and Cromoglicic acid, highlighting their distinct therapeutic profiles.

FeatureWarfarinMethoxsalenCromoglicic Acid (Cromolyn Sodium)
Benzopyrone Type Benzo-α-pyrone (Coumarin)Furocoumarin (a derivative of Benzo-α-pyrone)Benzo-γ-pyrone (Chromone)
Primary Indication Anticoagulation (prevention and treatment of thrombosis)Psoriasis, Vitiligo (in combination with UVA light)Allergic conditions (Asthma, Allergic Rhinitis)
Mechanism of Action Inhibition of Vitamin K epoxide reductase (VKORC1)Covalent cross-linking of DNA upon UVA activationStabilization of mast cells, preventing degranulation
Key Efficacy Metric International Normalized Ratio (INR)Psoriasis Area and Severity Index (PASI) score reductionForced Expiratory Volume in 1 second (FEV1) improvement
Quantitative Performance Reduces stroke risk in atrial fibrillation by >60%[1][2]. Target INR: 2.0-3.0 for most indications[3][4][5][6].Achieves clearance of psoriasis in up to 88% of patients[7].Significantly improves asthma symptoms and FEV1[8][9].

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of these benzopyrone-containing drugs stem from their distinct molecular interactions and modulation of specific biological pathways.

Warfarin: Inhibition of the Vitamin K Cycle

Warfarin exerts its anticoagulant effect by targeting the Vitamin K cycle, a critical pathway for the synthesis of active coagulation factors in the liver.[10][11][12] It specifically inhibits the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[10][13] This inhibition prevents the reduction of vitamin K epoxide to its active, reduced form, which is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and the anticoagulant proteins C and S.[10][11][12] Without this modification, these clotting factors are biologically inactive, leading to a decrease in blood coagulability.

Warfarin_Mechanism cluster_liver_cell Hepatocyte Vitamin K (inactive) Vitamin K (inactive) VKORC1 VKORC1 Vitamin K (inactive)->VKORC1 reduction Vitamin K (active) Vitamin K (active) Gamma-Carboxylase Gamma-Carboxylase Vitamin K (active)->Gamma-Carboxylase cofactor VKORC1->Vitamin K (active) Warfarin Warfarin Warfarin->VKORC1 inhibits Inactive Clotting Factors Inactive Clotting Factors Inactive Clotting Factors->Gamma-Carboxylase substrate Active Clotting Factors Active Clotting Factors Bloodstream Bloodstream Active Clotting Factors->Bloodstream Secretion Gamma-Carboxylase->Active Clotting Factors Coagulation Cascade Coagulation Cascade Bloodstream->Coagulation Cascade Methoxsalen_Mechanism Methoxsalen Methoxsalen Intercalation Intercalation Methoxsalen->Intercalation DNA DNA DNA->Intercalation UVA Light UVA Light Photoactivation Photoactivation UVA Light->Photoactivation Intercalation->Photoactivation DNA Cross-linking DNA Cross-linking Photoactivation->DNA Cross-linking Inhibition of Replication Inhibition of Replication DNA Cross-linking->Inhibition of Replication Cell Cycle Arrest Cell Cycle Arrest Inhibition of Replication->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Therapeutic Effect Therapeutic Effect Apoptosis->Therapeutic Effect Cromoglicic_Acid_Mechanism cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds Ca2+ Channel Ca2+ Channel IgE->Ca2+ Channel activates Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Cromoglicic Acid Cromoglicic Acid Cromoglicic Acid->Ca2+ Channel inhibits Degranulation Degranulation Ca2+ Influx->Degranulation Mediator Release Mediator Release Degranulation->Mediator Release leads to Allergic Symptoms Allergic Symptoms Mediator Release->Allergic Symptoms

References

Safety Operating Guide

Navigating the Disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone (CAS No. 17874-34-9), a coumarin derivative.

Immediate Safety and Handling Precautions:

Before handling, personnel should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. This procedure ensures compliance with environmental regulations and mitigates risks to personnel and the environment.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • Waste Collection and Containment:

    • Solid Waste: Place all solid waste contaminated with the compound into a clearly labeled, sealable hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Ensure containers are in good condition and are kept closed except when adding waste.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the CAS number "17874-34-9".

    • Include the appropriate hazard pictograms if known (based on the general properties of coumarins, this may include "Toxic" and "Harmful to Aquatic Life").

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a certified environmental management company or your institution's EHS department.

    • Crucially, do not dispose of this compound down the drain or in regular trash. [2][3]

Quantitative Data Summary:

As no specific SDS with quantitative disposal limits was found, the following table provides a framework for internal laboratory record-keeping, which is essential for waste management documentation.

ParameterGuideline
Waste Container Type Chemically resistant, sealable (e.g., HDPE or glass)
Maximum Container Volume Consult institutional EHS guidelines (typically ≤ 5 gallons)
Storage Time Limit Consult institutional EHS guidelines (often ≤ 90 days)

Experimental Protocol for Waste Neutralization (Hypothetical)

While specific experimental protocols for the neutralization of this compound are not available, a general principle for the degradation of organic compounds involves oxidation. A potential, yet unverified, method could involve advanced oxidation processes. However, attempting to neutralize chemical waste in a laboratory setting without validated procedures is strongly discouraged due to the potential for uncontrolled reactions and the generation of more hazardous byproducts. Always consult with a qualified chemist and your EHS department before attempting any chemical neutralization of waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_donot Prohibited Actions A Don appropriate PPE B Handle in a fume hood A->B C Segregate solid and liquid waste B->C D Use designated, sealed hazardous waste containers C->D E Label containers with chemical name and CAS number D->E F Store in a designated satellite accumulation area E->F G Contact EHS or certified waste management F->G H Arrange for waste pickup G->H I Complete waste manifest documentation H->I J Do NOT dispose down the drain K Do NOT dispose in regular trash

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 8-tert-Butyl-4,6-dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for handling 8-tert-Butyl-4,6-dimethyl-2-benzopyrone. The following procedures are based on available safety data for this compound and structurally related chemicals. A comprehensive Safety Data Sheet (SDS) for this specific compound is not currently available; therefore, a thorough risk assessment should be conducted before commencing any work.

I. Hazard Identification and Quantitative Data

This compound is a coumarin derivative. A critical known hazard is its potential for photosensitization. Extreme caution should be exercised to avoid skin exposure, especially in the presence of UV light.

PropertyValueSource
Physical State Solid (presumed based on similar compounds)-
Flash Point 146.11 °C (295.00 °F)The Good Scents Company
Acute Oral Toxicity (Mouse) LD50: >5 g/kgChemSrc
Acute Dermal Toxicity (Guinea Pig) LD50: >5 g/kgChemSrc
Skin Irritation (Guinea Pig) Standard Draize test performedChemSrc

II. Personal Protective Equipment (PPE)

Due to the photosensitizing nature of this compound and the lack of a complete hazard profile, robust personal protective equipment is mandatory.

Protection TypeSpecification
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.
Eye Protection Use chemical safety goggles and/or a full-face shield to protect against splashes and dust.
Skin and Body A lab coat is required. For operations with a higher risk of exposure, consider a chemically resistant apron or suit. Ensure full skin coverage; do not leave any skin exposed.
Respiratory If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with a particulate filter. Ensure proper fit and training before use.

III. Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • An eyewash station and safety shower must be readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents in the designated work area.

  • Weighing and Transfer: If working with a solid, conduct all weighing and transfer operations in a fume hood to minimize inhalation of dust. Use appropriate tools (e.g., spatulas, weigh boats) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Photosensitivity Precautions:

    • Work in an area with minimized UV light exposure. Use UV-blocking shields or work in a designated low-light area.[1]

    • Store the compound and any solutions in amber vials or containers wrapped in aluminum foil to protect from light.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste (e.g., contaminated weigh boats, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and rinse waste in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.

V. Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the use of this compound. Researchers should develop their own protocols with a strong emphasis on the safety precautions outlined in this document. The synthesis of similar coumarin derivatives often involves Pechmann condensation or other cyclization reactions, which may require elevated temperatures and catalysts.[2] Any experimental design should incorporate a thorough risk assessment of all reactants, intermediates, and products.

VI. Visualized Workflow

G Workflow for Handling Photosensitizing Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Low-Light Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Light-Protected Container handle_weigh->handle_dissolve handle_experiment Conduct Experiment with Minimal Light Exposure handle_dissolve->handle_experiment cleanup_waste Segregate Hazardous Waste (Solid and Liquid) handle_experiment->cleanup_waste Proceed to Cleanup cleanup_ppe Dispose of Contaminated PPE as Hazardous Waste cleanup_waste->cleanup_ppe cleanup_wash Thoroughly Wash Hands cleanup_ppe->cleanup_wash

Caption: Logical workflow for handling photosensitizing compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.